2-Fluoro-5-hydroxy-4-methylbenzoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
2-fluoro-5-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMKFYPHQRSEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729188 | |
| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-14-0 | |
| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Chemical Synthesis
An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid
This compound, with the CAS Number 870221-14-0, is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxyl and carboxylic acid groups provide reactive sites for diverse synthetic transformations.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characteristics, potential applications, and essential safety protocols.
Chemical and Physical Properties
This compound is a solid at room temperature.[4] Its molecular structure and key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 870221-14-0 | [1][2] |
| Molecular Formula | C8H7FO3 | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| Synonyms | Benzoic acid, 2-fluoro-5-hydroxy-4-methyl-; 2-Fluoro-4-Methyl-5-hydroxybenzoic acid | [4] |
| Physical Form | Solid | [4] |
| InChI Key | HHMKFYPHQRSEPC-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Proposed Pathway
The proposed workflow begins with the fluorination of a commercially available cresol, followed by protection of the hydroxyl group, ortho-lithiation and carboxylation, and subsequent deprotection.
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Fluoro-4-methylphenol This step can be challenging but could potentially be achieved through a Sandmeyer-type reaction starting from 3-amino-4-methylphenol. The amino group is first converted to a diazonium salt, which is then treated with a fluoride source.
Step 2: Protection of the Hydroxyl Group The hydroxyl group of 2-fluoro-4-methylphenol is protected to prevent it from reacting in the subsequent lithiation step. A common method is the formation of a methyl ether using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Step 3: Directed ortho-Metalation and Carboxylation The protected phenol is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the fluorine and meta to the methyl ether, directed by the fluorine atom. The resulting aryl-lithium species is then quenched by bubbling carbon dioxide gas through the solution or by adding solid dry ice. Acidic workup protonates the carboxylate to yield the protected benzoic acid.
Step 4: Deprotection of the Hydroxyl Group The protecting group is removed to yield the final product. For a methyl ether, a strong Lewis acid such as boron tribromide (BBr3) is effective. The reaction is typically performed in a chlorinated solvent like dichloromethane.
Step 5: Purification The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[7][8][9][10]
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the methyl protons (around 2.2-2.4 ppm).- Two aromatic protons appearing as singlets or doublets due to fluorine coupling.- A broad singlet for the phenolic hydroxyl proton (can be exchangeable with D2O).- A broad singlet for the carboxylic acid proton (typically >10 ppm, exchangeable with D2O). |
| ¹³C NMR | - A peak for the methyl carbon (around 15-20 ppm).- A series of aromatic carbon peaks, with the carbon attached to fluorine showing a large C-F coupling constant.- A peak for the carbon of the carboxylic acid group (around 165-175 ppm). |
| ¹⁹F NMR | - A singlet for the single fluorine atom. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- A broad O-H stretch from the phenol (around 3200-3600 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (170.14).- Common fragmentation patterns including the loss of H₂O, CO, and COOH. |
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it a valuable intermediate for synthesizing more complex molecules with potential applications in various fields.
Caption: Potential applications derived from the core structure of the topic molecule.
-
Medicinal Chemistry : Benzoic acid derivatives are scaffolds for a wide range of biologically active compounds.[11][12] The carboxylic acid allows for amide coupling to generate libraries of compounds for screening. The fluorine atom can improve metabolic stability and binding affinity, while the hydroxyl group can act as a hydrogen bond donor or a site for further modification. Related fluorinated benzoic acids have been used to synthesize kinase inhibitors and agents for treating chronic pain.[13]
-
Materials Science : Hydroxybenzoic acids are precursors for liquid crystals.[14] The rigid core and the presence of hydrogen bonding groups can be exploited to design molecules with specific mesogenic properties. The fluorine substituent can influence the phase behavior and electronic properties of these materials.[14]
-
Agrochemicals : The structural motifs present in this molecule are also found in some herbicides and fungicides, suggesting its potential as a building block in the development of new agrochemicals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related fluorinated and hydroxylated benzoic acids.[15][16][17][18]
-
Hazard Identification : Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[15][19]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles.
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Use in a well-ventilated area or with a fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[16]
-
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid :
-
If Inhaled : Move to fresh air.
-
In Case of Skin Contact : Wash off with soap and plenty of water.
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]
-
In all cases of exposure, seek medical attention if symptoms persist.
References
- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. ossila.com [ossila.com]
- 15. echemi.com [echemi.com]
- 16. capotchem.com [capotchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Drawing upon data from analogous compounds and established chemical principles, this document will explore its structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential role in drug discovery.
Molecular Structure and Chemical Identity
This compound (CAS RN: 870221-14-0) is a trifunctional aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom, a hydroxyl group, and a methyl group. The strategic placement of these functional groups dictates its chemical reactivity and potential biological activity.
The IUPAC name for this compound is this compound. Its molecular formula is C8H7FO3, and it has a molecular weight of approximately 170.14 g/mol .[2]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties: Predictions and Considerations
While specific experimental data for this compound is not widely available in the public domain, its physicochemical properties can be predicted based on the known characteristics of its functional groups and data from structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Appearance | White to off-white solid. | Substituted benzoic acids are typically crystalline solids at room temperature.[3] |
| Melting Point | Expected to be relatively high. | The presence of hydrogen bonding donors (hydroxyl and carboxylic acid) and the rigid aromatic ring contribute to a stable crystal lattice. For comparison, 2-fluoro-4-hydroxybenzoic acid has a melting point of 200-202 °C.[4] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents (e.g., ethanol, methanol, acetone). | The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the overall nonpolar character of the benzene ring limits solubility in cold water. Increased temperature enhances solubility.[3] |
| pKa | Expected to be lower than benzoic acid (pKa ≈ 4.2). | The electron-withdrawing fluorine atom ortho to the carboxylic acid will increase its acidity through inductive effects.[5][6] |
Spectroscopic Profile: An In-Silico Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of organic compounds. Based on the structure of this compound, the following spectroscopic features are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts of the aromatic carbons will be affected by the fluorine, hydroxyl, methyl, and carboxyl substituents.
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.[7]
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 10.0 - 13.0 | Broad singlet | Carboxylic acid proton (-COOH). |
| 8.0 - 10.0 | Broad singlet | Phenolic proton (-OH). | |
| 6.5 - 7.5 | Doublet/Doublet of doublets | Aromatic protons. The exact shifts and coupling constants will depend on the specific substitution pattern. | |
| 2.0 - 2.5 | Singlet | Methyl protons (-CH₃). | |
| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbon. |
| 150 - 165 (C-F) | Doublet (due to C-F coupling) | Aromatic carbons. | |
| 110 - 150 | Singlets/Doublets | Aromatic carbons. | |
| 15 - 25 | Singlet | Methyl carbon. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra for similar compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a clean NMR tube.
-
Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Use the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| O-H stretch (Phenol) | 3200-3600 | Broad |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |
| C-F stretch | 1100-1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at an m/z value corresponding to the molecular weight (≈ 170.14).
-
Key Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and other characteristic fragments.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Proposed Synthesis Route
Step 1: Formylation of 2-fluoro-4-methylphenol
The first step would involve the introduction of a formyl group (-CHO) onto the benzene ring, likely directed to the position para to the hydroxyl group due to its ortho-, para-directing nature. A common method for this transformation is the Reimer-Tiemann reaction or similar formylation reactions.
Step 2: Oxidation of the formyl group to a carboxylic acid
The intermediate aldehyde can then be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the title compound.
Detailed Hypothetical Protocol
Step 1: Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzaldehyde
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylphenol in a suitable solvent such as ethanol.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Slowly add chloroform to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-fluoro-5-hydroxy-4-methylbenzaldehyde.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-fluoro-5-hydroxy-4-methylbenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add an aqueous solution of potassium permanganate to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Continue stirring until the reaction is complete (indicated by the disappearance of the purple color of permanganate and TLC analysis).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess permanganate.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are prevalent structural motifs in a wide range of pharmaceuticals. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The hydroxyl and methyl groups on the aromatic ring of this compound offer additional points for chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.
The specific substitution pattern of this molecule could be of interest in the development of inhibitors for various enzymes or receptors where specific interactions with these functional groups are desired. For instance, hydroxybenzoic acids and their derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[11][12][13]
Safety and Handling
-
Hazard Statements: May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related substituted benzoic acids. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its potential applications.
References
- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. ossila.com [ossila.com]
- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Benzoic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Role of Fluorine in Modern Drug Development
The introduction of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile. Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, acidity, and binding interactions with biological targets.[1] Among the various classes of fluorinated compounds, fluorinated benzoic acid derivatives have emerged as particularly valuable building blocks in the synthesis of novel therapeutics.[2][3] Their versatile reactivity and the predictable effects of fluorine substitution make them indispensable scaffolds for researchers and scientists in drug development.
This guide provides an in-depth technical overview of fluorinated benzoic acid derivatives, tailored for professionals in the pharmaceutical and life sciences sectors. We will explore the fundamental principles underlying the strategic incorporation of fluorine, delve into key synthetic methodologies, discuss the impact of fluorination on physicochemical properties, and survey the diverse applications of these compounds in contemporary drug discovery.
The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties
The judicious placement of fluorine atoms on a benzoic acid scaffold can lead to significant improvements in a drug candidate's "drug-like" properties. These enhancements stem from a combination of steric and electronic effects that are unique to fluorine.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the ability to block sites of metabolic oxidation.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[1]
Modulating Acidity (pKa)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity of the carboxylic acid group.[4][5] This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[5] The closer the fluorine atom is to the carboxylic acid, the more pronounced the increase in acidity.
Fine-Tuning Lipophilicity
The impact of fluorine on lipophilicity is complex and highly context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in lipophilicity. This ability to fine-tune a molecule's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Enhancing Binding Affinity
Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1] The substitution of hydrogen with fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[5]
Synthesis of Fluorinated Benzoic Acid Derivatives: Key Methodologies
The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: direct fluorination of a pre-existing benzoic acid scaffold or the construction of the fluorinated aromatic ring from simpler fluorinated precursors.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine into an activated aromatic ring. This typically involves the reaction of a di- or tri-nitro-substituted benzoic acid derivative with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The electron-withdrawing nitro groups activate the ring towards nucleophilic attack by the fluoride ion.
Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid
This protocol outlines a representative nucleophilic aromatic substitution reaction.
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-fluoro-4-nitrobenzoic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir vigorously for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring. It involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Direct C-H Fluorination
Recent advances in catalysis have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated aromatics. These methods often employ electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a transition metal catalyst.
Spectroscopic Characterization of Fluorinated Benzoic Acid Derivatives
The unique spectroscopic properties of the fluorine atom provide powerful tools for the characterization of these compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable technique for the analysis of organofluorine compounds.[6][7] The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, resulting in sharp NMR signals with a wide chemical shift range. This wide dispersion allows for the unambiguous identification of different fluorine environments within a molecule. Furthermore, coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable structural information.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of fluorinated benzoic acid derivatives. The presence of fluorine can be readily identified by the characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.
Applications in Drug Discovery and Beyond
Fluorinated benzoic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[2][3][8]
Pharmaceuticals
Numerous marketed drugs contain a fluorinated benzoic acid moiety. For example, derivatives of fluorinated benzoic acid are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and anticancer drugs.[9][10] The strategic incorporation of fluorine in these molecules often leads to improved efficacy, selectivity, and pharmacokinetic properties.[10]
Agrochemicals
In the agrochemical industry, fluorinated benzoic acid derivatives are used to synthesize herbicides, fungicides, and insecticides. The presence of fluorine can enhance the biological activity and environmental stability of these compounds.[11]
Materials Science
The unique electronic properties conferred by fluorine make these derivatives valuable in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).[3]
Tracers in Hydrogeology
Due to their stability and low background concentrations in the environment, fluorinated benzoic acids are used as tracers to study groundwater flow and contaminant transport.[12][13]
Quantitative Data: pKa Values of Selected Fluorinated Benzoic Acids
The following table summarizes the experimental pKa values for a selection of fluorinated benzoic acid derivatives, illustrating the impact of fluorine substitution on acidity.
| Compound | pKa Value[14] |
| Benzoic Acid | 4.20 |
| 4-Fluorobenzoic acid | 4.14 |
| 3-Fluorobenzoic acid | 3.86 |
| 2-Fluorobenzoic acid | 3.46 |
As the data indicates, the acidity of the benzoic acid increases as the fluorine atom is moved closer to the carboxylic acid group, consistent with the inductive electron-withdrawing effect of fluorine.
Visualizing Key Concepts
Workflow for the Synthesis and Analysis of a Fluorinated Benzoic Acid Derivative
Caption: A generalized workflow for the synthesis, purification, and analysis of a fluorinated benzoic acid derivative.
The Impact of Fluorine Substitution on Molecular Properties
Caption: The multifaceted impact of fluorine substitution on the key properties of a benzoic acid derivative.
Conclusion and Future Perspectives
Fluorinated benzoic acid derivatives will undoubtedly continue to be of paramount importance in the field of drug discovery and development.[1] The predictable and often beneficial effects of fluorine substitution on a molecule's physicochemical and pharmacokinetic properties make these compounds highly attractive starting points and intermediates for the synthesis of new chemical entities.[5][15] As synthetic methodologies for the selective introduction of fluorine continue to advance, we can expect to see an even greater diversity of fluorinated benzoic acid derivatives being utilized in the quest for safer and more effective medicines. The ongoing exploration of their utility in materials science and other technological areas further underscores their significance as a versatile class of chemical compounds.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. collectionscanada.ca [collectionscanada.ca]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. scribd.com [scribd.com]
- 13. s4science.at [s4science.at]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GSK1016790A: A Potent TRPV4 Agonist for Research and Drug Development
This guide provides a comprehensive technical overview of GSK1016790A (CAS No. 870221-14-0), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, experimental applications, and key protocols associated with this critical research tool.
Introduction: The Significance of GSK1016790A in Cellular Signaling Research
GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] TRPV4 is a non-selective cation channel permeable to Ca2+ that acts as a polymodal sensor, responding to a wide array of stimuli including mechanical stress, moderate heat, and osmotic changes.[3][4] The high potency and selectivity of GSK1016790A, as compared to earlier agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD), have enabled precise investigation into TRPV4-mediated signaling pathways in numerous cell types and disease models.[3][5] This compound's ability to specifically activate TRPV4 channels has been instrumental in studies ranging from vascular function and inflammation to sensory transduction and tissue homeostasis.[6]
Core Chemical and Physical Properties
GSK1016790A is a complex synthetic molecule with the systematic name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[7] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 870221-14-0 | Multiple Sources |
| Molecular Formula | C29H34Cl2N4O6S2 | [7] |
| Molecular Weight | 655.61 g/mol | [7] |
| Appearance | White to off-white solid | Commercially Available |
| Purity | ≥97% (HPLC) | [7] |
| Solubility | Soluble in DMSO | [8] |
Note: While some databases may associate CAS 870221-14-0 with a different structure (2-fluoro-5-hydroxy-4-methylbenzoic acid), the vast body of scientific literature definitively links it to the TRPV4 agonist GSK1016790A.[9][10]
Mechanism of Action: From Channel Activation to Cellular Response
GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel, initiating a cascade of intracellular events. The primary and downstream consequences of this activation are multifaceted and context-dependent.
Primary Action: Potent and Selective TRPV4 Agonism
GSK1016790A is a highly potent agonist, eliciting Ca2+ influx in cells expressing TRPV4 at nanomolar concentrations.[7] Its selectivity is a key experimental advantage, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM.[7]
| Cell Type | Species | EC50 Value |
| HEK293 cells | Human TRPV4 | 2.1 nM |
| HEK293 cells | Mouse TRPV4 | 18 nM |
| Choroid plexus epithelial cells | Not Specified | 34 nM |
| HeLa cells | Human TRPV4 | 3.3 nM |
(Data compiled from sources[4][7][8])
Downstream Signaling Pathways
The initial influx of Ca2+ through the activated TRPV4 channel triggers a variety of signaling pathways, leading to diverse physiological outcomes.
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, GSK1016790A-induced Ca2+ entry stimulates the phosphorylation and activation of eNOS, leading to the production of nitric oxide (NO).[6][7] This process is partially mediated by the AMP-activated protein kinase (AMPK) pathway and contributes to vasodilation.[6]
-
ERK1/2 Phosphorylation: Activation of TRPV4 by GSK1016790A has been shown to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.[7]
-
Regulation of Channel Trafficking: Beyond acute activation, GSK1016790A also influences the cellular localization of TRPV4 channels. Stimulation with the agonist leads to a rapid, dynamin-dependent endocytosis of TRPV4 from the plasma membrane.[1][3] This process serves as a desensitization mechanism and is regulated by Protein Kinase C (PKC), PI3K, and the RhoA signaling pathways.[1]
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 10. 870221-14-0 | this compound - Capot Chemical [capotchem.com]
Unlocking the Therapeutic Potential of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Technical Guide for Novel Drug Discovery
Introduction: A Scaffold of Promise
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of novel drug design. 2-Fluoro-5-hydroxy-4-methylbenzoic acid emerges as a molecule of significant interest, possessing a unique combination of substituents on a central benzoic acid core. The interplay of a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety suggests a rich potential for diverse biological activities. This guide delineates promising, underexplored research avenues for this compound, providing the scientific rationale and detailed experimental frameworks for its investigation as a therapeutic agent.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2][3]. The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a compound[2]. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity[1].
The hydroxybenzoic acid motif is prevalent in a multitude of biologically active natural products and synthetic compounds. This structural element is known to confer antioxidant properties and to be a key feature in various enzyme inhibitors[4]. The relative positions of the hydroxyl and carboxylic acid groups, along with the other substituents, create a unique electronic and steric profile for this compound, making it a compelling candidate for a range of therapeutic applications.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining potential research directions and providing robust, self-validating experimental protocols to explore the therapeutic utility of this compound.
Table 1: Predicted Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid |
| CAS Number | 870221-14-0 | 51446-31-2 | 350-29-8 | 345-16-4 |
| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ |
| Molecular Weight ( g/mol ) | 170.14 | 156.11 | 156.11 | 156.11 |
| Predicted pKa | Not Specified | 4.02 ± 0.10 | 4.23 ± 0.10 | 2.68 ± 0.10 |
| Predicted XLogP3 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Experimental validation of predicted values is recommended.
Research Area 1: Neurotherapeutics - Acetylcholinesterase Inhibition
Scientific Rationale
Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in acetylcholine levels in the brain. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. The pharmacophore for many AChE inhibitors includes an aromatic ring and hydrogen bonding moieties[5][6][7][8]. The substituted benzoic acid core of this compound, with its hydroxyl and carboxylic acid groups, presents a scaffold that could potentially interact with the active site of AChE. The fluorine atom may enhance binding affinity and improve blood-brain barrier penetration, a critical attribute for centrally acting drugs.
Experimental Workflow: In Vitro AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibition[9].
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase from Electrophorus electricus in the phosphate buffer.
-
DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Positive Control: Use a known AChE inhibitor like Donepezil for comparison.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the AChE solution.
-
Add 10 µL of the test compound dilution (or positive control/vehicle control).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Research Area 2: Dermatological and Cosmetic Applications - Tyrosinase Inhibition
Scientific Rationale
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and for skin-lightening agents in cosmetics. Many tyrosinase inhibitors are phenolic compounds, and benzoic acid derivatives have shown potential in this area[10][11]. The hydroxyl group on the aromatic ring of this compound is a key structural feature that could interact with the copper ions in the active site of tyrosinase. The electronic effects of the fluorine and methyl groups may further modulate this interaction.
Experimental Workflow: In Vitro Tyrosinase Inhibition Assay
References
- 1. chem-casts.com [chem-casts.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Phenolic Acids
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with the hydrogen-bonding capabilities of a hydroxyl group and the steric and electronic influence of a methyl group on a benzoic acid core, the resulting structures become highly valuable synthons for the construction of complex therapeutic agents.
This guide provides an in-depth technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a trifunctional building block with significant potential in the synthesis of novel pharmaceuticals. While this specific isomer is a relatively niche reagent, an analysis of its structure and the established chemistry of its analogs allows for a comprehensive exploration of its synthetic accessibility, spectroscopic characteristics, and potential applications. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental guidance.
Physicochemical and Structural Profile
This compound (CAS No. 870221-14-0) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a fluorine atom ortho to the carboxylic acid, a hydroxyl group meta to the carboxylate, and a methyl group in the para position. This specific arrangement of substituents dictates its reactivity and potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 870221-14-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >98% (Commercially) |
The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups creates a unique electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the nucleophilicity of the phenol.
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
While a definitive, high-yield synthesis for this compound is not widely published in peer-reviewed literature, a plausible multi-step route can be devised based on established methodologies for analogous compounds, particularly from patent literature.[4] The following proposed pathway begins with a commercially available starting material, 2-fluoro-4-methylphenol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
This protocol is a conceptual outline based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Bromination of 2-Fluoro-4-methylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoro-4-methylphenol (1.0 eq.) in acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 eq.) in acetonitrile and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoro-5-methylphenol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Carboxylation of 4-Bromo-2-fluoro-5-methylphenol (Conceptual)
This step is more challenging. A direct carboxylation of the brominated intermediate might be possible but could have regioselectivity issues. A more controlled, albeit longer, route is often preferred. A plausible, though complex, method is suggested by the synthesis of similar compounds and involves multiple steps such as protection of the hydroxyl group, lithium-halogen exchange followed by quenching with carbon dioxide, and subsequent deprotection.[3]
A more direct, yet potentially lower-yielding, approach could be a modified Kolbe-Schmitt reaction, though conditions would need to be carefully optimized due to the substituted nature of the phenol.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for this compound are readily available. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.[5][6][7][8]
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the fluorine and meta to the hydroxyl will likely appear as a doublet due to coupling with the fluorine. The proton ortho to the hydroxyl and meta to the fluorine will also appear as a doublet.
-
Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm.
-
Hydroxyl and Carboxylic Acid Protons: Two broad singlets, likely at δ 5.0-6.0 ppm for the phenolic -OH and δ 10.0-13.0 ppm for the carboxylic acid -COOH, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Carboxyl Carbon: A signal around δ 165-175 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
Mass Spectrometry
-
Electrospray Ionization (ESI): In negative ion mode, a prominent peak at [M-H]⁻ corresponding to an m/z of approximately 169.03. In positive ion mode, [M+H]⁺ at m/z 171.04 may be observed.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.
Caption: Potential applications of this compound.
Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a core aromatic structure that can be derived from substituted benzoic acids. For example, 2-fluoro-5-methylbenzoic acid has been used in the synthesis of potent and selective kinase inhibitors.[9] The carboxylic acid moiety of this compound can readily undergo amide coupling reactions with various amines to generate a library of substituted benzamides. The fluorine atom can enhance binding to the kinase active site through favorable electrostatic interactions, while the hydroxyl group can serve as a key hydrogen bond donor or acceptor.
Potential in Anti-inflammatory Drug Development
Hydroxybenzoic acids are known scaffolds for anti-inflammatory agents. The hydroxyl group can act as an antioxidant and radical scavenger. Derivatives of p-hydroxybenzoic acid have shown anti-inflammatory activity.[10] The unique substitution pattern of this compound could be exploited to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.
Conclusion and Future Outlook
This compound represents a promising, albeit currently underutilized, building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific isomer remains sparse in the public domain, a thorough understanding of the chemistry of its analogs allows for the rational design of synthetic routes and the prediction of its chemical behavior.
As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the exploration of unique and strategically functionalized building blocks like this compound will be paramount. It is anticipated that future research will further elucidate the synthetic utility and biological potential of this versatile compound, solidifying its place in the medicinal chemist's toolbox.
References
- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR [m.chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid: A Key Building Block for Advanced Research
Introduction: Unveiling a Versatile Scaffold for Innovation
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms and multiple functional groups onto aromatic scaffolds is a cornerstone of molecular design. 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0) emerges as a compound of significant interest, embodying this principle with its unique trifunctional architecture.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid on a methylated benzene ring offers a rich platform for synthetic diversification.
The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making this compound a desirable starting material in the development of novel therapeutics.[2][3] Similarly, the hydroxyl and carboxylic acid moieties provide reactive handles for a multitude of chemical transformations, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the core characteristics of this compound, from its fundamental properties and synthesis to its potential applications, underpinned by insights into its chemical reactivity.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is paramount for its effective utilization in research and development. Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 870221-14-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=C(C=C(C(=C1)F)C(=O)O)O | [5] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Estimated 150-180 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents | [6] |
| pKa | Estimated 3.0-4.0 (for the carboxylic acid) |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Fluoro-4-methyltoluene
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-fluoro-4-methyltoluene.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-methyl-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-fluoro-2-methyl-4-nitrobenzene in ethanol.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with sodium bicarbonate.
-
Extract the product, 4-fluoro-3-methylaniline, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product.
Step 3: Sandmeyer Reaction for Hydroxylation
-
Dissolve the 4-fluoro-3-methylaniline in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, heat water to boiling and slowly add the diazonium salt solution.
-
Nitrogen gas will evolve. Continue heating for 30 minutes after the addition is complete.
-
Cool the mixture and extract the resulting 4-fluoro-3-methylphenol with ether.
Step 4: Ortho-Lithiation and Carboxylation
-
Dissolve the 4-fluoro-3-methylphenol in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes. The hydroxyl group will direct the lithiation to the ortho position (C2).
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer with dilute HCl to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Characterization Profile
While a definitive experimental spectrum for this compound is not publicly available, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from analogous compounds.[1][9] This information is crucial for reaction monitoring and final product confirmation.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in DMSO-d₆) | - ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid proton) - ~9.0-10.0 ppm: Broad singlet, 1H (phenolic hydroxyl proton) - ~7.0-7.5 ppm: Aromatic protons (2H, complex splitting pattern due to F-H coupling) - ~2.2-2.4 ppm: Singlet, 3H (methyl protons) |
| ¹³C NMR (in DMSO-d₆) | - ~165-170 ppm: Carboxylic acid carbonyl carbon - ~150-160 ppm: Aromatic carbons attached to F and OH (with C-F coupling) - ~110-135 ppm: Other aromatic carbons (with C-F coupling) - ~15-20 ppm: Methyl carbon |
| ¹⁹F NMR (in DMSO-d₆) | - A single resonance is expected, with its chemical shift dependent on the reference standard used. |
| IR Spectroscopy (KBr pellet) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~3200-3500 cm⁻¹: O-H stretch (phenol) - ~1680-1710 cm⁻¹: C=O stretch (carboxylic acid dimer) - ~1600, 1450-1500 cm⁻¹: C=C stretches (aromatic ring) - ~1200-1300 cm⁻¹: C-O stretch and O-H bend - ~1100-1200 cm⁻¹: C-F stretch |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 170 - Key Fragments: m/z = 153 (-OH), 125 (-COOH), 97 |
Reactivity and Synthetic Potential
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
Caption: Key reaction sites on this compound.
-
Carboxylic Acid Group: This is the most acidic proton and will readily undergo deprotonation. It can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. Reduction of the carboxylic acid can yield the corresponding benzyl alcohol.
-
Phenolic Hydroxyl Group: This group is also acidic, though less so than the carboxylic acid. It can be alkylated to form ethers or acylated to form esters. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its directing effect will be in competition with the other substituents.
-
Aromatic Ring: The aromatic ring is substituted with an activating group (-OH), a weakly activating group (-CH₃), and a deactivating group (-F and -COOH). The overall reactivity towards electrophilic aromatic substitution will be a balance of these effects, with substitution likely directed to the positions ortho to the hydroxyl and methyl groups.
Applications in Research and Development
Given the functional group array, this compound is a highly valuable building block for the synthesis of more complex molecules with potential applications in several fields:
-
Medicinal Chemistry: Many biologically active molecules feature substituted benzoic acid cores. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[10][11][12] The fluorine atom can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Materials Science: Hydroxybenzoic acids are known precursors for liquid crystals and specialty polymers.[13] The fluorine and methyl groups can be used to fine-tune the physical properties, such as mesophase behavior and thermal stability, of these materials.
-
Agrochemicals: The development of new herbicides and fungicides often involves the exploration of novel aromatic scaffolds. This compound could serve as a key intermediate in the synthesis of new agrochemical candidates.
Safety, Handling, and Storage
As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. Based on data from structurally related compounds, the following precautions should be taken:
-
Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a potent and versatile chemical building block. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a rich platform for chemical synthesis and the development of novel molecules with tailored properties. This guide has provided a comprehensive, albeit partially predictive, overview of its key characteristics to empower researchers in their pursuit of innovation in medicine, materials, and beyond.
References
- 1. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 5. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [m.chemicalbook.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0). As a novel compound in many research and development pipelines, a comprehensive understanding of its chemical properties and potential hazards is paramount to ensure a safe laboratory environment. This document synthesizes available data from structurally similar compounds to establish a robust framework for risk mitigation.
Section 1: Compound Identification and Hazard Classification
1.1. Chemical Identity
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical identity has been established.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 870221-14-0 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Physical Form | Solid | [3] |
1.2. Extrapolated Hazard Profile
Due to the absence of a dedicated SDS, the hazard profile for this compound is extrapolated from structurally analogous compounds, including 2-fluoro-5-hydroxybenzoic acid, 2-fluoro-5-methylbenzoic acid, and other fluorinated benzoic acid derivatives. The primary anticipated hazards are:
-
Skin Irritation: Similar compounds are classified as skin irritants.[4][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation is a common warning for related molecules.[4][5][6][7]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.[4][5][6]
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed.[7]
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Section 2: Prudent Laboratory Practices and Engineering Controls
The cornerstone of safely handling this compound is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.
2.1. Engineering Controls
-
Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE for handling this compound.
References
- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-Fluoro-5-hydroxy-4-methylbenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1] 2-Fluoro-5-hydroxy-4-methylbenzoic acid, with its trifunctional nature, represents a versatile building block for the synthesis of complex pharmaceutical agents and advanced materials. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, emphasizing the rationale behind the chosen synthetic strategy and experimental parameters.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy commencing from readily available starting materials. The proposed synthesis involves a multi-step process, including a key ortho-fluorination and a regioselective carboxylation.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.
Step 1: Ortho-Fluorination of 4-Methylphenol
The introduction of a fluorine atom at the ortho position to the hydroxyl group is achieved via an electrophilic fluorination reaction. This step is critical for establishing the correct substitution pattern on the aromatic ring.
-
Reaction: 4-Methylphenol → 2-Fluoro-4-methylphenol
-
Reagents and Materials:
-
4-Methylphenol (p-Cresol)
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methylphenol (1 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Selectfluor™ (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of an electrophilic fluorinating agent like Selectfluor™ is crucial for direct fluorination of the electron-rich phenol ring.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-fluoro-4-methylphenol.
-
Step 2: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions during the subsequent carboxylation step, the hydroxyl group of 2-fluoro-4-methylphenol is protected as a methoxymethyl (MOM) ether.
-
Reaction: 2-Fluoro-4-methylphenol → 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene
-
Reagents and Materials:
-
2-Fluoro-4-methylphenol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve 2-fluoro-4-methylphenol (1 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add DIPEA (1.5 eq.).
-
Add MOM-Cl (1.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the protected phenol, which can often be used in the next step without further purification.
-
Step 3: Directed Ortho-Metalation and Carboxylation
This step introduces the carboxylic acid group at the position ortho to the fluorine atom, guided by the directing effect of the fluorine.
-
Reaction: 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene → 2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid
-
Reagents and Materials:
-
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the MOM-protected phenol (1 eq.) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70 °C. The mixture will typically turn a distinct color upon lithiation. This method is analogous to the carboxylation of other aryl compounds.[3]
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice in excess.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected benzoic acid.
-
Step 4: Deprotection of the Hydroxyl Group
The final step involves the removal of the MOM protecting group under acidic conditions to yield the target molecule.
-
Reaction: 2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid → this compound
-
Reagents and Materials:
-
2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
-
-
Procedure:
-
Dissolve the protected benzoic acid (1 eq.) in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Ortho-Fluorination | 4-Methylphenol, Selectfluor™ | Acetonitrile | 0 to RT | 12-16 | 60-75 |
| 2 | Protection | 2-Fluoro-4-methylphenol, MOM-Cl, DIPEA | DCM | 0 to RT | 4-6 | 90-95 |
| 3 | Carboxylation | Protected phenol, n-BuLi, Dry Ice | THF | -78 | 1 | 70-85 |
| 4 | Deprotection | Protected benzoic acid, HCl | Methanol | Reflux | 2-4 | 85-95 |
Overall Synthetic Workflow
Caption: Step-by-step synthesis workflow.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.[4]
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (O-H, C=O, C-F).
Safety and Handling
-
Fluorinating agents like Selectfluor™ are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques.
-
Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Applications of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2] Fluorinated benzoic acids, in particular, have emerged as versatile building blocks for the synthesis of a new generation of therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3][4]
This document provides a detailed overview of the potential applications of 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0)[5], a trifunctional scaffold poised for strategic elaboration in drug discovery programs. While direct literature on the specific biological applications of this molecule is nascent, its structural motifs are present in numerous biologically active compounds. This guide will, therefore, extrapolate from the established roles of its constituent functionalities to provide researchers, scientists, and drug development professionals with a robust framework for its application. We will explore its potential as a key intermediate, provide detailed protocols for its synthetic modification, and discuss potential therapeutic avenues.
Molecular Profile and Synthetic Potential
This compound presents three key functional groups for synthetic diversification: a carboxylic acid, a phenolic hydroxyl group, and an activated aromatic ring. The interplay of these groups, influenced by the electronic effects of the fluorine and methyl substituents, offers a rich platform for chemical exploration.
| Property | Value | Source |
| CAS Number | 870221-14-0 | BLD Pharm[5] |
| Molecular Formula | C₈H₇FO₃ | Inferred |
| Molecular Weight | 170.14 g/mol | Inferred |
The strategic positioning of the fluorine atom ortho to the carboxylic acid can influence the acidity of the carboxyl group and introduce a conformational bias, which can be exploited in the design of selective inhibitors. The hydroxyl and methyl groups provide additional vectors for modification, allowing for the exploration of structure-activity relationships (SAR) in multiple regions of chemical space.
Diagram: Synthetic Diversification Pathways
The following diagram illustrates the primary sites of chemical modification on the this compound scaffold.
Caption: Potential synthetic modifications of this compound.
Application Notes: Potential Therapeutic Targets
Based on the known biological activities of structurally related fluorinated and hydroxylated benzoic acids, this compound is a promising starting point for the development of novel therapeutics in several areas:
Anti-inflammatory Agents
Substituted benzoic acids are classic scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance potency and improve the pharmacokinetic profile. The hydroxyl and methyl groups can be modified to optimize binding to cyclooxygenase (COX) enzymes or other inflammatory targets.
Anticancer Agents
Fluorinated aromatic compounds are prevalent in oncology. For instance, 2-fluoro-4-hydroxybenzoic acid has been used in the synthesis of immunoadjuvants for cancer immunotherapy.[6] Derivatives of the title compound could be explored as inhibitors of protein kinases, histone deacetylases (HDACs), or other enzymes implicated in cancer progression. The phenolic hydroxyl group is a common feature in many kinase inhibitors, where it can act as a key hydrogen bond donor.
Antibacterial Agents
Fluorine is a key substituent in the quinolone class of antibiotics. The fluorobenzoic acid core is a common precursor for these drugs. For example, 2,4-difluoro-3-hydroxybenzoic acid is an important intermediate in the synthesis of the antibacterial agent Garenoxacin.[7] By analogy, derivatives of this compound could be investigated for their antibacterial properties.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: Amide Synthesis via Carbodiimide Coupling
This protocol describes a standard method for forming an amide bond, a common linkage in many pharmaceutical agents.
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Amine of choice (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
This protocol details the synthesis of ether derivatives, which can be used to probe the importance of the hydroxyl group for biological activity and to modulate lipophilicity.
Objective: To synthesize an ether derivative at the 5-hydroxy position.
Materials:
-
This compound methyl ester (protecting the carboxylic acid is recommended)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetone or DMF
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the methyl ester of this compound (1.0 eq) in anhydrous acetone, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) as described for a similar compound.[8]
-
Purify the final product by column chromatography.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse compound libraries. The strategic placement of the fluoro, hydroxyl, and methyl groups offers opportunities to modulate key drug-like properties. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this scaffold into their drug discovery programs, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of such fluorinated building blocks is essential for advancing the frontiers of pharmaceutical innovation.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 6. ossila.com [ossila.com]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluoro-benzoic acid series | lookchem [lookchem.com]
The Strategic Utility of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid in Modern Drug Discovery
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-5-hydroxy-4-methylbenzoic acid as a versatile chemical intermediate. By dissecting its structural attributes and inherent reactivity, we will explore its potential in the synthesis of complex bioactive molecules, supported by established chemical principles and analogous transformations of related compounds.
Introduction: The Value Proposition of Fluorinated Scaffolds
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a trifunctional building block that strategically combines these benefits, offering multiple reaction sites for the construction of diverse and complex molecular architectures.
Key Structural Features and Their Synthetic Implications:
-
Fluorine at C2: The electron-withdrawing nature of the fluorine atom ortho to the carboxylic acid can modulate the acidity of the carboxyl group and influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Phenolic Hydroxyl at C5: This group is a versatile handle for introducing a variety of substituents via etherification or esterification. It also presents a site for potential hydrogen bonding interactions in the final drug-target complex.
-
Carboxylic Acid at C1: The primary site for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can also be converted to other functional groups such as esters, alcohols, or ketones.
-
Methyl Group at C4: This group can provide steric bulk, influence the conformation of the molecule, and potentially engage in beneficial hydrophobic interactions within a protein's binding pocket.
Physicochemical and Safety Profile
A comprehensive understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical intermediate. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs like 2-fluoro-5-hydroxybenzoic acid.
| Property | Value (Inferred from Analogs) | Source |
| CAS Number | 870221-14-0 | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Appearance | Likely a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | General knowledge |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood. Based on analogs, may cause skin and eye irritation. | [1] |
Proposed Synthetic Protocol
A Proposed Retrosynthetic Analysis:
A plausible synthetic pathway for this compound.
Step-by-Step Proposed Synthesis:
Step 1: Diazotization and Bromination of 2-Fluoro-5-methoxy-4-methylaniline (Sandmeyer Reaction)
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Fluoro-5-methoxy-4-methylaniline in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene.
Step 2: Carboxylation via Grignard Reaction or Lithium-Halogen Exchange
-
Grignard Formation (Option A): In a flame-dried flask under an inert atmosphere (nitrogen or argon), add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Add a small portion of the 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene to initiate the reaction. Once initiated, add the remaining bromide in THF dropwise to maintain a gentle reflux. After the addition, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Lithium-Halogen Exchange (Option B): Alternatively, dissolve the bromide in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature. Stir for 1 hour.
-
Carboxylation: Pour the resulting Grignard or organolithium reagent onto an excess of crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent. The product, 2-Fluoro-5-methoxy-4-methylbenzoic acid, can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
Step 3: Demethylation to Afford the Final Product
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Fluoro-5-methoxy-4-methylbenzoic acid in a suitable solvent such as dichloromethane or chloroform.
-
Cleavage: Cool the solution in an ice bath and add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application Notes: A Versatile Intermediate in Bioactive Molecule Synthesis
The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase and other enzyme inhibitors.
Synthesis of Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a core heterocyclic scaffold, often decorated with substituents that occupy the ATP-binding site. The carboxylic acid of our title compound is an ideal starting point for the construction of these scaffolds via amidation reactions.
Workflow for Amide-Based Kinase Inhibitor Synthesis:
General workflow for the synthesis of kinase inhibitors.
Protocol: Amide Coupling and Potential Intramolecular Cyclization
-
Acid Activation: Convert the carboxylic acid of this compound to a more reactive species. A common method is the formation of an acyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Formation: In a separate flask, dissolve the desired amine partner (a key component of the target kinase inhibitor) in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Cool the solution and slowly add the activated acid.
-
Intramolecular Cyclization (SNA_r_): In cases where the amine partner contains a nucleophilic group, the resulting amide can undergo an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. The fluorine atom, activated by the ortho- and para-directing groups, can be displaced to form a heterocyclic ring system, such as a benzoxazepinone, a privileged scaffold in kinase inhibitor design.[2]
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers a secondary point of diversification for structure-activity relationship (SAR) studies.
Protocol: O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: Dissolve this compound (or a protected ester derivative) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate). The choice of this agent is crucial for targeting specific regions of the protein binding pocket.
-
Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by TLC. Upon completion, cool the reaction, quench with water, and extract the product. Subsequent purification may be necessary.
This O-alkylation can introduce moieties that improve cell permeability, modulate solubility, or provide additional binding interactions with the target protein.
Conclusion
This compound represents a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular libraries. The protocols and workflows outlined in this document, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to leverage this valuable building block in their quest for novel therapeutics. As with any chemical synthesis, appropriate safety precautions and analytical characterization of all intermediates and final products are essential for successful and reproducible research.
References
Application Note: Selective Derivatization of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid
Introduction: The Synthetic Challenge and Strategic Approach
2-Fluoro-5-hydroxy-4-methylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility stems from the distinct reactivity of its carboxylic acid, phenolic hydroxyl, and fluorinated aromatic ring. However, the presence of two acidic protons—one on the carboxylic acid (pKa ~4-5) and one on the phenol (pKa ~9-10)—presents a significant challenge for selective chemical modification.[1] Many reagents used to modify the phenolic hydroxyl group are basic and would readily deprotonate the more acidic carboxylic acid, leading to undesired side reactions or preventing the intended transformation altogether.
This application note provides a detailed, field-proven protocol for the selective derivatization of the phenolic hydroxyl group. The core of this strategy is the principle of orthogonal protecting groups , where one functional group is temporarily masked to allow for a clean reaction at another site.[2] We will detail a robust three-step sequence:
-
Protection: The carboxylic acid is converted into a methyl ester. Esters are common protecting groups for carboxylic acids as they are stable under a wide range of conditions, particularly the basic conditions required for the next step.[3][4]
-
Derivatization: The free phenolic hydroxyl group is alkylated via a Williamson ether synthesis. This reaction is highly efficient for forming ether linkages on phenols.[5]
-
Deprotection: The methyl ester is hydrolyzed back to the carboxylic acid, yielding the final, selectively derivatized product.
This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for each experimental choice.
Experimental Overview and Workflow
The overall synthetic pathway involves the protection of the carboxylic acid, etherification of the phenol, and subsequent deprotection of the ester.
Caption: Three-step workflow for selective derivatization.
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Materials and Reagents
-
This compound (≥98%)
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol 1: Step 1 - Protection via Fischer Esterification
Rationale: The carboxylic acid is protected as a methyl ester to prevent its deprotonation during the subsequent base-catalyzed etherification. Fischer esterification is a classic, acid-catalyzed method that is cost-effective and straightforward for this purpose.[1] Using methanol as both the reagent and solvent drives the equilibrium towards the product.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous methanol (approx. 15-20 mL per gram of acid) to dissolve the starting material.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove most of the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The product, Methyl 2-fluoro-5-hydroxy-4-methylbenzoate , can be purified by column chromatography on silica gel if necessary.
Protocol 2: Step 2 - Derivatization via Williamson Ether Synthesis
Rationale: With the carboxylic acid protected, the phenolic hydroxyl is now free to react. The Williamson ether synthesis is a robust method for forming ethers.[5] A weak base like potassium carbonate is sufficient to deprotonate the phenol without affecting the ester group, and it is easily removed by filtration after the reaction.
Procedure:
-
To a dry round-bottom flask, add the protected ester from Step 1 (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous acetone or DMF as the solvent (approx. 20 mL per gram of ester).
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (56 °C for acetone, or ~60-80 °C for DMF) for 6-12 hours, with vigorous stirring.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate, wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, Methyl 2-fluoro-5-alkoxy-4-methylbenzoate . Purify by column chromatography if needed.
Protocol 3: Step 3 - Deprotection via Saponification
Rationale: The final step is to regenerate the carboxylic acid. Saponification, the base-catalyzed hydrolysis of an ester, is a high-yielding and reliable method for this deprotection.[3][6]
Procedure:
-
Dissolve the derivatized ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add an aqueous solution of NaOH or LiOH (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester. Gentle heating (40-50 °C) can accelerate the reaction.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution to pH ~2-3 by adding 1 M HCl. A precipitate of the final product should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Dry the solid under vacuum to obtain the pure 2-Fluoro-5-alkoxy-4-methylbenzoic acid . Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[7][8]
Data Summary and Characterization
The success of each step should be confirmed using appropriate analytical techniques.
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Primary Characterization |
| 1 | Fischer Esterification | Methanol, H₂SO₄ | Reflux, 4-6 h | >90% | ¹H NMR (appearance of -OCH₃ singlet ~3.9 ppm), MS |
| 2 | Williamson Ether Synthesis | Alkyl Halide, K₂CO₃ | Reflux, 6-12 h | 85-95% | ¹H NMR (disappearance of phenolic -OH, appearance of new alkyl signals), MS |
| 3 | Saponification | NaOH or LiOH | Room Temp, 2-4 h | >95% | ¹H NMR (disappearance of -OCH₃ singlet, broadening of -COOH proton), MS |
¹H NMR Spectroscopy: This is the primary tool for monitoring the transformations. Key expected shifts include the appearance of a methyl singlet around 3.9 ppm after esterification and its subsequent disappearance after hydrolysis. The phenolic proton signal (typically a broad singlet) will disappear after etherification, replaced by characteristic signals from the newly introduced alkyl group.
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product at each stage, verifying the success of the chemical transformations.
Troubleshooting
-
Incomplete Esterification (Step 1): If the reaction stalls, ensure all reagents are anhydrous. A catalytic amount of fresh H₂SO₄ can be added, and the reflux time can be extended.
-
Low Yield in Etherification (Step 2): This can be due to inactive alkyl halides or insufficient base. Ensure K₂CO₃ is finely ground and anhydrous. Switching to a more polar aprotic solvent like DMF and a higher temperature may improve the reaction rate.
-
Incomplete Saponification (Step 3): Steric hindrance around the ester can slow down hydrolysis. Increase the reaction time, temperature (up to 50 °C), or the equivalents of base.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Comprehensive Analytical Characterization of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This compound serves as a crucial building block in medicinal chemistry and materials science. Accurate determination of its identity, purity, and physicochemical properties is paramount for ensuring the quality and reliability of downstream applications. This guide outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, and various spectroscopic methods (NMR, FT-IR, MS, and UV-Vis) for structural elucidation and confirmation. The protocols are designed to be robust and self-validating, incorporating system suitability tests to ensure data integrity.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural complexity, featuring a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid scaffold, makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The presence of multiple functional groups necessitates a multi-faceted analytical approach to fully characterize the molecule and control its quality. This application note details the principles and step-by-step protocols for several key analytical methods, providing researchers with the tools to confidently assess the identity and purity of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing robust analytical methods. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₇FO₃ | N/A |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White to off-white powder | Assumed |
| IUPAC Name | This compound | N/A |
| CAS Number | 870221-14-0 | [2] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). The analyte, being moderately polar, will partition between the two phases. Its retention time is influenced by its hydrophobicity and the composition of the mobile phase. The acidic nature of the carboxylic acid group means its retention can be controlled by adjusting the mobile phase pH. Using an acidic mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxyl group, increasing its retention on the nonpolar column and leading to sharper, more symmetrical peaks.
HPLC-UV Experimental Protocol
This protocol is designed to be a starting point and may require optimization based on the specific HPLC system and column used.
System Suitability: Before sample analysis, the system's suitability must be verified. This ensures that the chromatographic system is performing adequately.[3][4] According to USP guidelines, parameters such as repeatability (%RSD), tailing factor, and theoretical plates must meet predefined criteria.[3][5][6]
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution (concentration ~100 µg/mL).
-
Prepare working standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (e.g., Start with 95:5 A:B, ramp to 5:95 A:B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm or λmax determined by UV-Vis |
| Run Time | 25 minutes |
-
System Suitability Test (SST):
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Caption: Workflow for HPLC purity analysis.
Spectroscopic Structural Characterization
A combination of spectroscopic techniques should be used to unequivocally confirm the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Will show the number of different types of carbon atoms.
-
¹⁹F NMR: Is essential for confirming the presence and environment of the fluorine atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features:
-
¹H NMR: Expect signals for the two aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will show coupling to each other and to the fluorine atom. The acidic protons (OH and COOH) may be broad and their chemical shift can be concentration-dependent.
-
¹³C NMR: Expect 8 distinct carbon signals corresponding to the 8 carbon atoms in the molecule. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: Expect a single signal for the fluorine atom, which will be coupled to the adjacent aromatic protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[7] It is an excellent tool for quickly confirming the presence of the key carboxylic acid and hydroxyl functionalities.
Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the sample.
-
Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic acid) | Very broad, strong |
| ~3200 | O-H stretch (Phenolic) | Broad, may be obscured by COOH stretch |
| ~1700-1680 | C=O stretch (Carboxylic acid dimer) | Strong, sharp |
| ~1600, ~1450 | C=C stretch (Aromatic ring) | Medium to strong |
| ~1300-1200 | C-O stretch (Carboxylic acid) | Strong |
| ~1200-1100 | C-F stretch | Strong |
Note: The C=O stretch for aromatic carboxylic acids typically appears at a lower wavenumber (1710-1680 cm⁻¹) compared to saturated acids due to conjugation.[7]
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for both identification and quantification. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Protocol:
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Method: Use the HPLC conditions described in Section 3.2.
-
MS Parameters:
-
Ionization Mode: ESI negative ion mode is preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Expected Results:
-
The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton.
-
Expected m/z: 170.14 - 1.01 = 169.13
-
Caption: General workflow for LC-MS analysis.
UV-Vis Spectrophotometry
Principle: UV-Visible spectrophotometry measures the absorbance of UV or visible light by a substance in solution. Aromatic compounds like this compound exhibit strong UV absorbance due to π-π* electronic transitions in the benzene ring.[8][9] This technique is useful for determining an optimal detection wavelength for HPLC and for quantification using a calibration curve. Phenolic compounds typically show a strong absorbance band around 280 nm.[8][10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., methanol or ethanol).
-
Analysis: Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer, using the solvent as a blank.
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λmax).
-
The λmax can be used as the detection wavelength in the HPLC-UV method for maximum sensitivity.
-
The spectrum will show characteristic absorbance peaks for the substituted aromatic system.
-
Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal approach combining chromatographic and spectroscopic techniques. HPLC-UV provides reliable purity assessment and quantification, while NMR, FT-IR, and MS are indispensable for unambiguous structural confirmation. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to ensure the quality, identity, and integrity of this important chemical intermediate, thereby supporting the successful advancement of their research and development projects.
References
- 1. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 870221-14-0|this compound|BLD Pharm [bldpharm.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. usp.org [usp.org]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. edinburghanalytical.com [edinburghanalytical.com]
- 9. nveo.org [nveo.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Unique Value Proposition of a Fluorinated Phenolic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The presence of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-5-hydroxy-4-methylbenzoic acid is a trifunctional aromatic building block that offers a compelling combination of these benefits. Its structure is characterized by:
-
An ortho-fluorine atom relative to the carboxylic acid, which modulates the acidity (pKa) of the carboxyl group and can engage in favorable electrostatic or hydrogen bonding interactions within a protein binding site.
-
A hydroxyl group , which serves as a versatile synthetic handle for etherification or esterification, and can also act as a crucial hydrogen bond donor or acceptor.
-
A para-methyl group that can enhance binding through hydrophobic interactions and may influence the molecule's overall conformation.
-
A carboxylic acid function, providing a primary site for amide bond formation, esterification, or reduction to an alcohol, enabling facile linkage to other molecular fragments.
These features make this compound a valuable intermediate for creating complex molecules with tailored biological activities, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[3][4]
Synthesis of the Core Intermediate: this compound
While specific named bioactive molecules synthesized directly from this compound are not extensively detailed in readily available literature, the synthesis of closely related fluorinated hydroxybenzoic acids provides robust and adaptable protocols. The following section outlines established methods for synthesizing similar structural motifs, which can be adapted for the target compound.
Protocol 1: Hydrolysis of a Methyl Ester Precursor
A common and high-yielding method for obtaining the final carboxylic acid is the hydrolysis of its corresponding methyl ester. This protocol is adapted from the synthesis of 2-fluoro-5-hydroxybenzoic acid.[5]
Reaction Scheme:
Caption: Hydrolysis of the ester to the carboxylic acid.
Materials:
-
Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq.) in a 3:1 mixture of THF and H₂O.
-
Add lithium hydroxide monohydrate (3.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with cold deionized water.
-
Cool the solution in an ice bath and carefully acidify to a pH of approximately 3 using 1.5 N HCl. A precipitate should form.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
Causality and Insights:
-
Choice of Base: Lithium hydroxide is a strong base suitable for saponification (ester hydrolysis). Using it in aqueous THF ensures solubility for both the organic substrate and the inorganic base.
-
Work-up: Acidification is critical to protonate the carboxylate salt, rendering the final product less water-soluble and extractable into an organic solvent like ethyl acetate. The brine wash removes residual water from the organic phase.
Data Presentation: Synthesis Parameters
| Parameter | Protocol 1: Hydrolysis |
| Starting Material | Methyl 2-fluoro-5-hydroxy-4-methylbenzoate |
| Key Reagents | LiOH·H₂O, HCl |
| Solvent | THF / H₂O |
| Temperature | Room Temperature |
| Reaction Time | 16-24 hours |
| Typical Yield | >90% (based on similar structures[5]) |
Application in Bioactive Molecule Synthesis: A Case Study with Kinase Inhibitors
While a direct synthesis using the title compound is not prominently published, its close analog, 2-Fluoro-5-methylbenzoic acid , is used in the synthesis of potent and selective kinase inhibitors, demonstrating the utility of this structural class.[6] Specifically, it has been employed in developing inhibitors of adenylyl cyclase 1 (AC1) for treating chronic pain.[6] The core workflow involves an amidation reaction followed by an intramolecular cyclization.
General Workflow for Kinase Inhibitor Synthesis
The carboxylic acid of a fluorinated benzoic acid derivative is first activated and then reacted with an appropriate amine to form an amide bond. This is a fundamental and widely used transformation in pharmaceutical synthesis.
Caption: General workflow for utilizing the acid in synthesis.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a standard and highly efficient method for forming an amide bond, a crucial step in synthesizing many drug candidates. This method is noted for its use with derivatives like 2-Fluoro-5-methylbenzoic acid.[6]
Materials:
-
This compound (1.0 eq.)
-
Target amine (R-NH₂) (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add the target amine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide via flash column chromatography.
Expert Insights:
-
HATU as a Coupling Agent: HATU is a highly effective coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It works by activating the carboxylic acid to form a highly reactive acyl-transfer agent.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous Conditions: The reaction must be run under anhydrous conditions as water can hydrolyze the activated ester intermediate, reducing the yield.
The Role of Fluorine in Bioactivity
The introduction of fluorine into a drug candidate, as seen in this class of benzoic acids, is a deliberate strategy to enhance drug-like properties.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life in the body.[8]
-
Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. It can also engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, enhancing binding affinity to the target.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3]
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of complex bioactive molecules. Its unique combination of a fluorine atom, a hydroxyl group, and a carboxylic acid on an aromatic scaffold provides medicinal chemists with multiple avenues for structural elaboration. The protocols and workflows described herein, based on established chemistry for analogous compounds, provide a robust framework for researchers, scientists, and drug development professionals to leverage the strategic advantages of this and similar fluorinated intermediates in the pursuit of novel therapeutics.
References
Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: An Application Note and Protocol for Advanced Research
Introduction
2-Fluoro-5-hydroxy-4-methylbenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid on the benzene ring offers multiple points for synthetic modification, enabling the construction of complex molecular architectures. The presence of the fluorine substituent can enhance metabolic stability and binding affinity of derivative compounds, making this molecule a valuable target for researchers in drug discovery.
This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. The presented methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important chemical entity. The protocol is divided into three main stages:
-
Regioselective Bromination: Introduction of a bromine atom ortho to the hydroxyl group of the starting material, 4-fluoro-2-methylphenol. This bromine atom serves as a handle for the subsequent regioselective introduction of the carboxylic acid group.
-
Ortho-Carboxylation via Lithiation: Protection of the phenolic hydroxyl group, followed by lithium-halogen exchange and subsequent carboxylation with carbon dioxide. This directed ortho-metalation strategy ensures the precise placement of the carboxylic acid functionality.
-
Deprotection: Removal of the protecting group to yield the final product, this compound.
This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Synthetic Strategy Overview
The overall synthetic pathway is depicted in the workflow diagram below. This multi-step approach was chosen to overcome the challenges of regioselectivity associated with direct functionalization of the starting phenol.
NMR spectroscopy protocol for 2-Fluoro-5-hydroxy-4-methylbenzoic acid
An Application Guide to the Complete NMR Structural Elucidation of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of novel chemical entities in drug discovery and development. This application note provides a comprehensive, field-tested protocol for the complete structural assignment of this compound using a suite of 1D and 2D NMR experiments. We delve into the causality behind experimental choices, from sample preparation to advanced 2D correlation techniques, ensuring a self-validating approach to data acquisition and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing complex small molecules.
Introduction and Strategic Considerations
This compound is a substituted aromatic carboxylic acid. Its structural complexity, featuring a fluorine atom and two exchangeable protons (hydroxyl and carboxylic acid), necessitates a multi-faceted NMR approach for unambiguous characterization. The fluorine atom provides a unique NMR-active handle (¹⁹F), while the hydroxyl and carboxylic acid groups present specific challenges, such as peak broadening and concentration-dependent chemical shifts.[1] This protocol is designed to systematically overcome these challenges and deliver a complete, confident structural assignment.
The strategic workflow involves an initial survey using 1D NMR techniques (¹H, ¹³C, ¹⁹F) to identify all active nuclei and their immediate chemical environments. This is followed by a suite of 2D NMR experiments (COSY, HSQC, HMBC) to assemble the molecular framework by establishing through-bond correlations between nuclei.[2][3]
Physicochemical Properties and Rationale for Solvent Selection
A critical first step in any NMR experiment is the selection of an appropriate deuterated solvent. The ideal solvent must fully dissolve the analyte without reacting with it and should have minimal signal overlap with the analyte's resonances.
-
Analyte: this compound
-
Key Functional Groups: Carboxylic acid, phenol (hydroxyl), fluorine.
-
Solubility: The presence of the polar carboxylic acid and hydroxyl groups suggests poor solubility in non-polar solvents like chloroform-d (CDCl₃). Protic solvents like methanol-d₄ (CD₃OD) or water (D₂O) can be used, but they will cause the exchangeable -OH and -COOH protons to disappear from the ¹H spectrum due to deuterium exchange.[4]
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound.
-
Expertise & Experience: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with multiple hydrogen-bonding groups.[5] Crucially, it slows down the proton exchange rate, allowing for the observation of both the carboxylic acid and hydroxyl proton signals, which are often broad but detectable.[1]
-
Experimental Workflow: From Sample to Structure
The following diagram outlines the comprehensive workflow for the NMR analysis of this compound.
Caption: Comprehensive workflow for NMR analysis.
Detailed Experimental Protocols
Part 4.1: Sample Preparation
Trustworthiness: Proper sample preparation is fundamental to acquiring high-quality, reproducible NMR data.
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. If necessary, gentle warming or sonication can be used.[7]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer and serves as the internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). If not present, it can be added. For ¹⁹F NMR, an external reference is often used, or the chemical shifts are referenced relative to a known standard like CFCl₃.[8]
Part 4.2: 1D NMR Data Acquisition
These experiments provide the foundational data for the structure.
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | ¹⁹F Experiment |
| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz | ≥ 376 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Standard single pulse (zg) |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | ~ -60 to -180 ppm (vs CFCl₃) |
| Acquisition Time | 3-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 | 64-256 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Causality Behind Choices:
-
¹H Relaxation Delay: A longer delay (5s) ensures full relaxation of all protons, which is important for accurate integration, though not strictly necessary for a qualitative survey.
-
¹³C Number of Scans: ¹³C has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[9]
-
¹⁹F Spectral Width: The chemical shift range for fluorine is very wide.[10] For fluorinated aromatic compounds, the range is typically narrower but still substantial.[11][12] The specified range should be sufficient for this compound.
Part 4.3: 2D NMR Data Acquisition
2D NMR is essential for assembling the molecular puzzle by revealing through-bond connectivities.[13][14]
| Experiment | Purpose | Key Parameters |
| COSY | Correlates J-coupled protons (typically 2-3 bonds). Identifies neighboring protons on the aromatic ring. | Spectral width (F1 & F2): Same as ¹H. Data points: 1024x256. Scans per increment: 2-4. |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). | F2 (¹H): Same as ¹H. F1 (¹³C): ~100-180 ppm. Optimized for ¹JCH ≈ 160 Hz. |
| HMBC | Correlates protons with carbons over 2-3 bonds (ⁿJCH). Crucial for assigning quaternary carbons. | F2 (¹H): Same as ¹H. F1 (¹³C): 0-200 ppm. Optimized for ⁿJCH ≈ 8-10 Hz. |
Data Processing and Interpretation
Trustworthiness: A standardized data processing workflow ensures that spectra are comparable and artifacts are minimized.
-
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain.[15]
-
Apodization: A window function (e.g., exponential multiplication) is applied to the FID before transformation to improve the signal-to-noise ratio.[16]
-
Phase Correction: The spectrum is phased manually or automatically to ensure all peaks have a pure absorption lineshape.[17]
-
Baseline Correction: A flat baseline is established across the spectrum for accurate integration and peak picking.[17]
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.
-
Analysis: Peaks are picked, and integrals (for ¹H) are calculated. The chemical shifts, multiplicities, coupling constants, and correlations from 2D spectra are used to assemble the structure.
Predicted Spectral Data and Structural Assignment
The following tables summarize the expected NMR data for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~13.0 | Broad singlet | - |
| OH | ~9.5-10.0 | Broad singlet | - |
| H-6 | ~7.5 | Doublet (d) | J(H,F) ≈ 8-10 Hz |
| H-3 | ~7.0 | Doublet (d) | J(H,F) ≈ 4-6 Hz |
| CH₃ | ~2.2 | Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity (in ¹³C coupled) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C=O | ~167 | Doublet | ³J(C,F) ≈ 3-5 Hz |
| C-5 | ~155 | Singlet | - |
| C-2 | ~158 | Doublet | ¹J(C,F) ≈ 240-250 Hz |
| C-4 | ~130 | Doublet | ³J(C,F) ≈ 4-6 Hz |
| C-6 | ~120 | Doublet | ²J(C,F) ≈ 20-25 Hz |
| C-1 | ~118 | Doublet | ²J(C,F) ≈ 15-20 Hz |
| C-3 | ~115 | Doublet | ²J(C,F) ≈ 20-25 Hz |
| CH₃ | ~16 | Doublet | ⁴J(C,F) ≈ 2-4 Hz |
Table 3: Predicted ¹⁹F NMR Data
| Assignment | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| C2-F | ~ -115 to -125 | Multiplet | Correlated to H-3 and H-6 |
Structural Correlation Map:
Caption: Expected key 2D NMR correlations for structural assignment.
Interpretation Logic:
-
¹H NMR: Identify the two aromatic protons, the methyl singlet, and the two broad exchangeable protons.
-
¹⁹F NMR: Observe a single multiplet, confirming one fluorine environment.
-
COSY: A cross-peak between the two aromatic protons (~7.0 and ~7.5 ppm) would suggest they are within 3 bonds, but in this case, they are 4 bonds apart (meta-coupling), so a COSY correlation will be very weak or absent. Their coupling to ¹⁹F is more diagnostic.
-
HSQC: Connect the aromatic protons to their respective carbons (H-3 to C-3, H-6 to C-6).
-
HMBC: This is the key experiment. The methyl protons (~2.2 ppm) will show correlations to C-3, C-4, and C-5, locking down the position of the methyl group. The aromatic protons will show correlations to neighboring carbons, confirming the overall substitution pattern. For example, H-6 should show correlations to C-4, C-5, and C-2, confirming its position adjacent to the hydroxyl-bearing carbon.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. colorado.edu [colorado.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophysics.org [biophysics.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-5-hydroxy-4-methylbenzoic acid in Organic Synthesis
Abstract
This document provides a comprehensive guide to the use of 2-Fluoro-5-hydroxy-4-methylbenzoic acid as a versatile building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on a substituted benzene ring, offers a unique platform for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. These notes detail the strategic value of this compound, outlining key synthetic transformations and providing robust, step-by-step protocols for its derivatization. We will explore the nuanced reactivity of each functional group and discuss how the fluorine substituent influences the molecule's properties and reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[2][3] this compound is a prime example of a strategically fluorinated building block that offers multiple points for diversification, making it an invaluable tool in the synthesis of novel therapeutic agents and functional materials.[4][5]
The strategic placement of the fluoro, hydroxyl, and carboxyl groups on the benzene ring allows for selective transformations, enabling the construction of intricate molecular architectures.[4] The fluorine atom at the 2-position can modulate the acidity of the carboxylic acid and influence intramolecular interactions, while the hydroxyl group at the 5-position and the methyl group at the 4-position provide additional handles for synthetic manipulation.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 870221-14-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇FO₃ | --INVALID-LINK-- |
| Molecular Weight | 170.14 g/mol | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
The reactivity of this compound is dictated by its three functional groups. The carboxylic acid readily undergoes esterification and amidation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. The aromatic ring itself, activated by the hydroxyl and methyl groups and influenced by the deactivating fluoro group, can participate in electrophilic aromatic substitution reactions, albeit with regioselectivity dictated by the existing substituents.
Core Synthetic Transformations and Protocols
This section details protocols for the selective modification of the functional groups of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Protection of the Carboxylic Acid: A Prerequisite for Selective Hydroxyl Group Modification
To selectively perform reactions on the phenolic hydroxyl group, it is often necessary to first protect the more acidic carboxylic acid functionality. Fischer esterification is a common and effective method for this purpose.
Diagram: Workflow for Selective O-Alkylation
Caption: A three-step workflow for the selective O-alkylation of this compound.
Protocol 1: Methyl Ester Protection of this compound
-
Rationale: This procedure utilizes a simple acid-catalyzed esterification. Methanol serves as both the solvent and the reactant, and a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.
-
O-Alkylation of the Phenolic Hydroxyl Group
With the carboxylic acid protected, the phenolic hydroxyl group can be selectively alkylated, for instance, via the Williamson ether synthesis.
Protocol 2: Etherification of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
-
Rationale: This protocol employs a strong base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
-
Materials:
-
Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (from Protocol 1)
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (a mild base, 1.5-2.0 eq) or carefully add sodium hydride (a strong base, 1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of the Carboxylic Acid
The final step to obtain the O-alkylated derivative is the hydrolysis of the methyl ester back to the carboxylic acid.
Protocol 3: Saponification of Methyl 2-fluoro-5-alkoxy-4-methylbenzoate
-
Rationale: This is a base-catalyzed hydrolysis of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and methanol. Acidification in the workup step protonates the carboxylate to yield the final carboxylic acid. A similar procedure is described for the synthesis of 2-fluoro-5-hydroxybenzoic acid from its methyl ester.[6]
-
Materials:
-
Methyl 2-fluoro-5-alkoxy-4-methylbenzoate (from Protocol 2)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1-2 M)
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol or THF and water.
-
Add an aqueous solution of NaOH or LiOH (2.0 - 4.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with the HCl solution.
-
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Advanced Synthetic Applications: Cross-Coupling Reactions
The fluorine atom in this compound can also serve as a handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, although this is a more challenging transformation due to the strength of the C-F bond.[7] However, under specific catalytic conditions, the C-F bond can be activated.
Diagram: Conceptual C-F Bond Activation for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling involving C-F bond activation.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. Consult the Material Safety Data Sheet (MSDS) before use. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to unlock the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yields. The methodologies and recommendations herein are grounded in established chemical principles and supported by authoritative literature.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route commences with the readily available starting material, p-cresol (4-methylphenol). The proposed optimized workflow involves the following key transformations:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of p-cresol is first protected to prevent unwanted side reactions in subsequent steps.
-
Regioselective Fluorination: A fluorine atom is introduced at the ortho-position to the protected hydroxyl group.
-
Ortho-Acylation: A carbonyl group is introduced at the ortho-position to the fluorine atom.
-
Oxidation and Deprotection: The acyl group is oxidized to a carboxylic acid, followed by the removal of the protecting group to yield the final product.
This guide will now delve into a detailed question-and-answer format to address specific issues that may arise during each of these critical stages.
II. Troubleshooting Guide: A-Q&A Approach
Step 1: Protection of the Phenolic Hydroxyl Group
Q1: I am observing a low yield during the protection of p-cresol as a methyl ether using dimethyl sulfate. What are the likely causes and how can I improve the yield?
A1: A low yield in the Williamson ether synthesis for protecting phenols can often be attributed to incomplete deprotonation, side reactions, or suboptimal reaction conditions.[1][2]
-
Causality: The reaction requires the formation of a phenoxide ion, which then acts as a nucleophile. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to unreacted starting material. Additionally, dimethyl sulfate is a potent electrophile and can potentially react with other nucleophiles if present.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Solvent Choice: Use a dry, aprotic solvent like acetone, DMF, or THF. The presence of water will consume the base and hinder phenoxide formation.
-
Temperature Control: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, avoid excessive temperatures, which can promote side reactions.
-
Purity of Reagents: Ensure that the p-cresol and dimethyl sulfate are pure and the solvent is anhydrous.
-
Q2: I am considering using a different protecting group for the hydroxyl function. What are the advantages and disadvantages of common alternatives?
A2: The choice of a protecting group is critical and depends on the stability required for subsequent steps and the ease of removal.[3][4]
| Protecting Group | Advantages | Disadvantages |
| Methyl (Me) | Highly stable to a wide range of reaction conditions. | Requires harsh conditions for deprotection (e.g., BBr3, HBr), which may not be compatible with sensitive functional groups.[2] |
| Benzyl (Bn) | Stable to most non-reducing conditions. Easily removed by hydrogenolysis. | Can be sensitive to strong acids and oxidizing agents. |
| Silyl Ethers (e.g., TBDMS) | Easily introduced and removed under mild conditions. | Can be sensitive to acidic conditions and fluoride ions. |
Step 2: Regioselective Ortho-Fluorination
Q3: My ortho-fluorination of the protected p-cresol is resulting in a mixture of isomers and low conversion. How can I improve the regioselectivity and yield?
A3: Regioselective fluorination of aromatic compounds can be challenging due to the high reactivity of fluorinating agents.[5][6]
-
Causality: Electrophilic fluorinating agents can react at multiple positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The directing effect of the protected hydroxyl group and the methyl group will influence the position of fluorination.
-
Troubleshooting Steps:
-
Choice of Fluorinating Agent: Selectfluor® (F-TEDA-BF4) is a commonly used electrophilic fluorinating agent that often provides good regioselectivity. The reaction conditions, particularly the solvent, can significantly influence the outcome.
-
Solvent Effects: Acetonitrile is a common solvent for electrophilic fluorination. Experimenting with different solvents, such as dichloromethane or a mixture of solvents, may improve selectivity.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and improve selectivity.
-
Directed Ortho-Metalation: For enhanced regioselectivity, consider a directed ortho-metalation approach. This involves deprotonation at the ortho position using a strong base like n-butyllithium, followed by quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). This method offers excellent control over the position of fluorination.
-
Step 3: Ortho-Acylation
Q4: I am struggling with the introduction of the acyl group ortho to the fluorine atom. What are the key challenges and how can I overcome them?
A4: Friedel-Crafts acylation on electron-deficient rings, such as those containing a fluorine atom, can be sluggish and may require harsh conditions.[7]
-
Causality: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution.
-
Troubleshooting Steps:
-
Lewis Acid Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4), is typically required.[8] Ensure the catalyst is anhydrous and used in stoichiometric amounts.
-
Reaction Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be effective in driving the reaction to completion in shorter times.[8]
-
Ortho-Lithiation Approach: A more reliable method for introducing the acyl group at the desired position is through ortho-lithiation. This involves deprotonation at the position ortho to the fluorine atom using a strong base, followed by the addition of an acylating agent (e.g., an acid chloride or an anhydride).
-
Step 4: Oxidation and Deprotection
Q5: The oxidation of the acyl group to a carboxylic acid is incomplete. What are the recommended oxidation methods?
A5: The choice of oxidizing agent is crucial for the efficient conversion of the acyl group to a carboxylic acid.
-
Causality: Incomplete oxidation can result from an insufficiently powerful oxidizing agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Haloform Reaction: If the acyl group is an acetyl group (COCH3), the haloform reaction is an excellent choice. Treatment with an excess of sodium hypochlorite (bleach) or sodium hypobromite will convert the methyl ketone to the corresponding carboxylate.
-
Potassium Permanganate: Under basic conditions, potassium permanganate (KMnO4) is a strong oxidizing agent that can convert the acyl group to a carboxylic acid. Careful control of temperature is necessary to avoid over-oxidation.
-
Q6: I am experiencing difficulty with the deprotection of the methyl ether without affecting other functional groups. What are the best practices for this step?
A6: The cleavage of a methyl ether requires strong reagents, and selectivity can be a concern.[2]
-
Causality: The carbon-oxygen bond in a methyl ether is very stable.
-
Troubleshooting Steps:
-
Boron Tribromide (BBr3): BBr3 is a highly effective reagent for cleaving methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. It is crucial to use anhydrous conditions as BBr3 reacts violently with water.
-
Hydrogen Bromide (HBr): Concentrated HBr can also be used, but it often requires elevated temperatures and may not be suitable for sensitive substrates.
-
Reaction Monitoring: Carefully monitor the progress of the deprotection reaction using TLC or LC-MS to avoid prolonged reaction times that could lead to side reactions.
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this synthesis?
A: With careful optimization of each step, an overall yield in the range of 30-40% can be considered a good result for this multi-step synthesis.
Q: How can I purify the final product, this compound?
A: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Column chromatography on silica gel may also be employed if further purification is required.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Fluorinating Agents: Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon).
-
Boron Tribromide: BBr3 is highly corrosive and toxic, and it reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling any chemicals.
IV. Visualizing the Workflow
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Troubleshooting Logic for Low Yield in Fluorination
Caption: Decision tree for troubleshooting low fluorination yield.
V. References
-
What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
Phenol protection - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem. Available at: --INVALID-LINK--
-
Protection and Deprotection - CEM Corporation. Available at: --INVALID-LINK--
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols - ResearchGate. Available at: --INVALID-LINK--
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available at: --INVALID-LINK--
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Available at: --INVALID-LINK--
-
2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036 - Biosynth. Available at: --INVALID-LINK--
-
3-Fluoro-p-cresol - Chem-Impex. Available at: --INVALID-LINK--
-
Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PubMed. Available at: --INVALID-LINK--
-
Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH. Available at: --INVALID-LINK--
-
2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila. Available at: --INVALID-LINK--
-
2-FLUORO-4-METHYLPHENOL | 452-81-3 - ChemicalBook. Available at: --INVALID-LINK--
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: --INVALID-LINK--
-
2-Fluoro-4-methylphenol | CAS 452-81-3 | SCBT - Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
Regio- and Stereoselective Synthesis of Vicinal Fluorohydrins | Request PDF. Available at: --INVALID-LINK--
-
Regioselective Fluorohydrin Synthesis from Allylsilanes | Organic Chemistry - ChemRxiv. Available at: --INVALID-LINK--
-
2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem - NIH. Available at: --INVALID-LINK--
-
Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
(PDF) Regioselective Fluorohydrin Synthesis from Allylsilanes - ResearchGate. Available at: --INVALID-LINK--
-
Show related. Available at: --INVALID-LINK--
-
2-fluoro-4-methylphenol AldrichCPR - Sigma-Aldrich. Available at: --INVALID-LINK--
-
para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA - Cardiff University. Available at: --INVALID-LINK--
-
452-81-3 Cas No. | 2-Fluoro-4-methylphenol - Apollo Scientific. Available at: --INVALID-LINK--
-
ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4 - ResearchGate. Available at: --INVALID-LINK--
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Protection and Deprotection [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Welcome to the technical support center for the purification of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated building block. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group (phenol), and a fluorine atom—imparts unique chemical properties that, while valuable for synthesis, can present specific challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification protocols, and achieve the desired purity for your downstream applications.
Section 1: Understanding Your Crude Product & Initial Purity Assessment
Before selecting a purification strategy, it's crucial to understand the potential impurities in your crude material. The nature of these impurities will dictate the most effective purification method.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. Common impurities often include:
-
Unreacted Starting Materials: If synthesizing from the corresponding methyl ester, residual methyl 2-fluoro-5-hydroxy-4-methylbenzoate may be present.[1] Syntheses starting from brominated precursors could contain residual bromo-compounds.[1]
-
Byproducts of Side Reactions: Depending on the reaction conditions, isomers or over-oxidized/reduced species may form.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Ethyl Acetate, Toluene) are common.[1][2]
-
Inorganic Salts: Salts like LiOH, Na₂CO₃, or HCl from hydrolysis and acidification steps may persist if washing is incomplete.[1][3]
Q2: How can I quickly assess the purity of my crude product and identify the best purification conditions?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. However, carboxylic acids, including this one, are notorious for streaking on standard silica gel plates. This is due to strong interactions between the acidic proton and the silica stationary phase.[3]
Troubleshooting TLC Streaking: To obtain clean, reliable spots on your TLC plate, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This keeps the carboxylic acid fully protonated, preventing tailing and allowing for an accurate assessment of purity and selection of conditions for column chromatography.[3]
Section 2: Troubleshooting Purification Techniques
The choice of purification method is critical and depends on the properties of your target compound and its impurities. For this compound, the primary methods are acid-base extraction, recrystallization, and column chromatography.
Caption: Decision workflow for selecting a purification technique.
2.1 Acid-Base Extraction
This technique is highly effective for separating acidic compounds like our target molecule from any neutral or basic impurities.[4] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble salt (carboxylate) using a weak base.
Q: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A: Low yield in acid-base extraction typically points to one of three issues:
-
Incomplete Extraction: The pH of the aqueous base was not high enough to deprotonate the carboxylic acid fully. For a carboxylic acid, using a saturated sodium bicarbonate (NaHCO₃) solution is usually sufficient. Ensure the aqueous layer is basic (pH > 8) after mixing. Repeat the extraction on the organic layer 2-3 times to ensure complete transfer of the carboxylate salt.[3]
-
Incomplete Re-acidification: After combining the basic aqueous extracts, you must lower the pH sufficiently to re-protonate the carboxylate and cause the neutral carboxylic acid to precipitate. Add a strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH < 2), checking with litmus or pH paper.[3] Perform this step in an ice bath to control exotherms and potentially improve precipitation.
-
Product Solubility: Although the protonated form is considered "water-insoluble," it may still have slight solubility in the acidic aqueous layer. Chilling the solution thoroughly in an ice bath before filtration can help maximize precipitation.
Q: An emulsion formed during the extraction. How do I resolve this?
A: Emulsions are common when organic and aqueous layers have similar densities or when vigorous shaking creates fine droplets. To break an emulsion:
-
Stop Shaking: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, helping to force the separation.
-
Patience and Gentle Swirling: Allow the funnel to stand for a while. Gentle swirling can help coalesce the droplets.
-
Filtration: As a last resort, filter the entire emulsion through a pad of Celite or glass wool.
-
Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel 10-15 times, venting frequently to release CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.[3]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 2) and a precipitate forms.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts, then dry thoroughly under vacuum.[3]
2.2 Recrystallization
For solid compounds, recrystallization is a powerful technique for achieving high purity, especially after an initial clean-up with acid-base extraction. It relies on the difference in solubility of the compound in a hot versus a cold solvent.[5]
Q: My product won't crystallize out of solution, even after cooling. What should I do?
A: Failure to crystallize is usually due to either using too much solvent (solution is not saturated) or the solution being super-saturated. To induce crystallization:
-
Scratch: Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.[5]
-
Seed: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.
-
Reduce Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a highly soluble solvent, you can slowly add a second solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid, then allow it to cool.
Q: My recrystallized product is still discolored or impure. Why?
A: This can happen for a few reasons:
-
Inappropriate Solvent Choice: The impurity may have similar solubility characteristics to your product in the chosen solvent. A second recrystallization from a different solvent system may be necessary.[3][6]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Incomplete Washing: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
| Solvent System | Boiling Point (°C) | Rationale for Use |
| Water | 100 °C | Good for polar compounds. Benzoic acids often have low solubility in cold water but much higher solubility in hot water.[5] |
| Ethanol/Water | 78-100 °C | A versatile polar system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Add a drop of ethanol to clarify and then cool.[7] |
| Toluene | 111 °C | A good choice for aromatic compounds. Can be effective for removing more polar impurities.[2] |
| Ethyl Acetate/Hexane | 69-77 °C | A medium-polarity system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent. |
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.
-
Dissolution: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Leave the crystals on the funnel with the vacuum running to pull air through and partially dry them. Transfer the solid to a watch glass and dry completely in a vacuum oven.
2.3 Column Chromatography
When dealing with impurities of similar polarity and structure (e.g., isomers), column chromatography is often the most effective, albeit more labor-intensive, method.[3]
Q: My compound is streaking badly on the silica column, leading to poor separation. How can I prevent this?
A: This is the same issue seen in TLC. The acidic proton's interaction with silica causes tailing and broad peaks. To resolve this, add 0.5-1% acetic or formic acid to the chromatography eluent. This ensures the compound remains protonated and elutes as a sharp band, dramatically improving separation.[3]
Q: I'm not getting good separation between my product and an impurity. What adjustments can I make?
A: If separation is poor (ΔRf < 0.2 on TLC), you need to optimize your conditions:
-
Adjust Solvent Polarity: Systematically decrease the polarity of your mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane. This will increase the retention time of all compounds but may improve the separation between them.
-
Change Solvents: Sometimes a complete change of solvent system is needed. Try a system with different chemical properties, such as dichloromethane/methanol.
-
Consider Reversed-Phase: For polar compounds like this, reversed-phase chromatography (using a C18 stationary phase) can be very effective. The mobile phase is typically polar (e.g., water/acetonitrile or water/methanol), and less polar compounds elute later. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[8][9]
Caption: Workflow for purification by flash column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose strategy for a first purification attempt?
A1: For a typical crude product, a two-step approach is highly recommended. First, perform an acid-base extraction to remove the bulk of any non-acidic impurities.[4][6] This is a high-capacity, inexpensive, and efficient first pass. Then, take the solid obtained from the extraction and perform a careful recrystallization to remove any remaining structurally similar impurities.[6] This combination often yields a product of >98% purity.
Q2: How do I effectively dry my purified, crystalline product?
A2: After filtration, press the solid firmly on the filter paper to remove as much solvent as possible. Then, transfer the solid to a pre-weighed watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or overnight. Ensure the temperature is well below the compound's melting point. For storage, keep the dried solid in a desiccator.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques provides the most confidence:
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting range.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity. The absence of impurity peaks in the ¹H NMR spectrum is a strong confirmation of purity.
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >99% by peak area). Liquid Chromatography-Mass Spectrometry (LC-MS) confirms that the main peak has the correct molecular weight for your target compound.[9][10]
References
- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable fluorinated aromatic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side reactions. This guide will focus on the most common pathways and the challenges you may face.
Route 1: Carboxylation of 4-Fluoro-3-methylphenol via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols.[1][2][3][4] In this case, 4-Fluoro-3-methylphenol is treated with a base to form the phenoxide, which then undergoes electrophilic attack by carbon dioxide, typically under high pressure and temperature.
Question: I am getting a mixture of isomers during the Kolbe-Schmitt reaction. How can I improve the regioselectivity for the desired this compound?
Answer:
This is a common issue in the Kolbe-Schmitt reaction. The regioselectivity is highly dependent on the reaction conditions and the nature of the counter-ion.
-
Underlying Cause: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions). The reaction of carbon dioxide can occur at either the ortho or para position relative to the hydroxyl group. The choice of alkali metal hydroxide plays a crucial role; smaller cations like Na+ tend to chelate with the phenoxide oxygen and the incoming carbon dioxide, favoring ortho-carboxylation. Larger cations like K+ favor the formation of the para-isomer, 4-hydroxy-2-fluoro-3-methylbenzoic acid.[2][3]
-
Troubleshooting & Mitigation:
-
Choice of Base: Use sodium hydroxide to generate the sodium phenoxide in situ. This will favor the formation of the desired ortho-carboxylated product.
-
Temperature Control: Lower reaction temperatures (around 120-150°C) generally favor the formation of the kinetically controlled ortho-product. Higher temperatures can lead to rearrangement to the thermodynamically more stable para-isomer.
-
Pressure: Ensure adequate carbon dioxide pressure (typically 70-100 atm) to drive the carboxylation reaction efficiently.
-
Question: My yield is low, and I am recovering a significant amount of unreacted 4-Fluoro-3-methylphenol. What could be the problem?
Answer:
Low conversion in a Kolbe-Schmitt reaction often points to issues with the reaction setup or the purity of your reagents.
-
Underlying Cause: The carboxylation of phenoxides is a reversible reaction. To drive the equilibrium towards the product, high pressure of CO2 is required. Additionally, the presence of water can be detrimental to the reaction by protonating the highly reactive phenoxide, reducing its nucleophilicity.[2]
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Thoroughly dry your starting phenol and the reaction vessel. Use dry sodium hydroxide and high-purity, dry carbon dioxide.
-
Pressure and Agitation: Ensure your reaction vessel is properly sealed to maintain high pressure. Efficient stirring is crucial to maximize the contact between the solid phenoxide and gaseous carbon dioxide.
-
Reaction Time: While higher temperatures can decrease regioselectivity, ensure the reaction is run for a sufficient duration to allow for complete conversion. Monitor the reaction progress by taking aliquots (if possible with your equipment) and analyzing by TLC or HPLC.
-
| Parameter | Condition for ortho-selectivity | Condition for para-selectivity | Rationale |
| Base | Sodium Hydroxide | Potassium Hydroxide | Smaller Na+ ion chelates to favor ortho attack. |
| Temperature | 120-150°C | >150°C | ortho-product is kinetically favored. |
| Pressure | High (70-100 atm) | High (70-100 atm) | Drives the equilibrium towards carboxylation. |
Route 2: Formylation of 4-Fluoro-3-methylphenol (Reimer-Tiemann Reaction) followed by Oxidation
The Reimer-Tiemann reaction introduces a formyl group onto a phenol using chloroform and a strong base.[5][6][7] The resulting 2-fluoro-5-hydroxy-4-methylbenzaldehyde can then be oxidized to the desired carboxylic acid.
Question: The yield of my Reimer-Tiemann reaction is very low, and I have a complex mixture of byproducts. How can I improve this?
Answer:
The Reimer-Tiemann reaction is notorious for its often low yields and the formation of multiple side products.[8]
-
Underlying Cause: The reactive intermediate in this reaction is dichlorocarbene (:CCl2), which is generated from chloroform and a strong base.[5][6] Dichlorocarbene is a highly reactive electrophile. Besides the desired ortho-formylation, several side reactions can occur:
-
Para-formylation: Formation of 4-fluoro-2-hydroxy-5-methylbenzaldehyde.
-
Ring Expansion: In some cases, dichlorocarbene can add to the aromatic ring leading to ring expansion byproducts.
-
Formation of a dichloromethyl-substituted phenol: This intermediate may not fully hydrolyze to the aldehyde.
-
Tar formation: Under strongly basic conditions, phenols and aldehydes can be prone to polymerization and decomposition.
-
-
Troubleshooting & Mitigation:
-
Optimize Base Concentration: Use a moderate concentration of aqueous hydroxide (e.g., 20-40%). Too high a concentration can promote side reactions.
-
Control Temperature: The reaction is often exothermic. Maintain a controlled temperature (typically 60-70°C) to minimize the formation of tars.
-
Phase-Transfer Catalysis: Since the reaction is biphasic (aqueous NaOH and organic chloroform), the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.
-
Alternative Formylation Methods: If the Reimer-Tiemann reaction proves too problematic, consider alternative formylation methods such as the Vilsmeier-Haack or Duff reactions, which may offer better yields and selectivity for your substrate.
-
Question: During the oxidation of 2-fluoro-5-hydroxy-4-methylbenzaldehyde to the carboxylic acid, I am observing over-oxidation or other side reactions. What are the best practices for this step?
Answer:
The oxidation of an aldehyde to a carboxylic acid in the presence of other sensitive functional groups (a phenol and a methyl group) requires careful selection of the oxidant.
-
Underlying Cause: Strong oxidizing agents can lead to unwanted side reactions:
-
Oxidation of the phenol: Phenols are susceptible to oxidation, which can lead to quinone-type byproducts and polymerization.
-
Oxidation of the methyl group: The methyl group can be oxidized, especially under harsh conditions.
-
Decarboxylation: The final product, being a hydroxybenzoic acid, can be prone to decarboxylation at elevated temperatures.
-
-
Troubleshooting & Mitigation:
-
Mild Oxidizing Agents: Employ mild and selective oxidizing agents. Some good options include:
-
Sodium chlorite (NaClO2) buffered with a phosphate buffer and in the presence of a scavenger like 2-methyl-2-butene. This is a highly effective method for oxidizing aldehydes without affecting other sensitive groups.
-
Tollens' reagent (silver nitrate in ammonia solution): This is a classic and very mild method for aldehyde oxidation.
-
Potassium permanganate (KMnO4) under carefully controlled basic conditions: This can be effective, but over-oxidation is a risk. Careful temperature control and stoichiometry are critical.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to determine the point of complete consumption of the starting aldehyde and to avoid prolonged reaction times that could lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by first protecting the hydroxyl group of 4-Fluoro-3-methylphenol?
A1: Yes, this is a viable strategy that can sometimes improve yields and reduce side reactions, particularly in reactions involving strong bases or electrophiles. For example, you could protect the hydroxyl group as a methyl ether. The synthetic sequence would then be:
-
Methylation of 4-Fluoro-3-methylphenol to give 4-fluoro-3-methylanisole.
-
Directed ortho-lithiation of the anisole followed by carboxylation with CO2. The methoxy group is an effective ortho-directing group.
-
Demethylation of the resulting 2-fluoro-5-methoxy-4-methylbenzoic acid to yield the final product.
However, this adds two steps to your synthesis (protection and deprotection), which will impact the overall yield and cost.
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2:
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. The reaction can be highly exothermic, so proper temperature control is essential.
-
Kolbe-Schmitt Reaction: This reaction is performed under high pressure and temperature. Use an appropriate high-pressure reactor and ensure all safety features are operational.
-
Strong Bases and Acids: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling strong bases (like NaOH) and acids.
-
Fluorinated Compounds: While the target molecule itself has no specific acute toxicity warnings beyond standard irritation, it's good practice to handle all fluorinated organic compounds with care.
Q3: What is the best method for purifying the final product?
A3: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the main impurity is the para-isomer from a Kolbe-Schmitt reaction, careful recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can often provide the pure desired ortho-isomer.
-
Column Chromatography: For complex mixtures of byproducts, silica gel column chromatography may be necessary. A mobile phase of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a good starting point.
-
Acid-Base Extraction: An initial workup involving extraction into a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the carboxylic acid can be a very effective initial purification step.
Diagrams
Caption: Kolbe-Schmitt Reaction: Regioselectivity Control.
Caption: Two-step synthesis via Reimer-Tiemann reaction.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. byjus.com [byjus.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Welcome to the technical support center for 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your purification processes.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that can arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis and Work-up
Symptom: Your crude product, after initial extraction and solvent removal, shows significant impurities when analyzed by NMR or LC-MS. These impurities might include starting materials, regioisomers, or byproducts from side reactions.
Potential Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The reaction conditions may have promoted the formation of undesired side products, such as isomers. For instance, in syntheses involving Friedel-Crafts type reactions, different isomers can be generated.[1]
-
Ineffective Initial Extraction: The initial work-up procedure may not have been sufficient to remove all impurities.
Solutions:
1. Acid-Base Extraction Optimization
This technique is a cornerstone for purifying acidic compounds like benzoic acid derivatives.[2][3] It leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[4][5][6]
dot
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A weak base is often preferred to avoid potential hydrolysis of other functional groups.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylate salt of your target compound will be in the aqueous layer.[2][4]
-
Drain the lower aqueous layer. If using a solvent less dense than water, the aqueous layer will be on the bottom.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.
-
Combine the aqueous layers and slowly acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is below 2. This will protonate the carboxylate, causing the purified product to precipitate out of the solution.[4]
-
Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.[7]
Expert Tip: If you suspect acidic impurities with similar pKa values, a carefully controlled pH during extraction may be necessary. However, for most common neutral or basic impurities, a standard acid-base extraction is highly effective.
Issue 2: Persistent Impurities After Acid-Base Extraction
Symptom: Even after a thorough acid-base extraction, your product is not sufficiently pure. This often occurs when impurities have similar acidic properties to your target compound.
Potential Causes:
-
Isomeric Impurities: Structural isomers of this compound may have been formed during synthesis and will have very similar solubility and acidity.[1]
-
Phenolic Impurities: Other phenolic compounds with acidic protons can also be extracted into the basic aqueous phase.
Solutions:
1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility at different temperatures.[7]
dot
Caption: General Workflow for Recrystallization.
Detailed Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For benzoic acid derivatives, common recrystallization solvents include water, ethanol/water mixtures, or toluene.[1][7][8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid just dissolves.[7]
-
Decolorization (Optional): If your solution is colored due to high molecular weight impurities, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Solvent Selection Table for Recrystallization:
| Solvent System | Rationale |
| Water | Benzoic acid has low solubility in cold water but higher solubility in hot water.[7] |
| Ethanol/Water | A mixture can be fine-tuned to achieve the desired solubility profile.[8] |
| Toluene | A potential solvent for recrystallization to separate isomers.[1] |
2. Column Chromatography
For challenging separations, particularly with isomeric impurities, column chromatography provides a higher degree of purification.[9]
Detailed Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying acidic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid, which can otherwise lead to band tailing on the silica gel.[10]
-
Packing the Column: The silica gel can be "wet-packed" or "dry-packed" into a glass column. It is essential to have a uniform and bubble-free column bed.[9]
-
Loading the Sample: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel.
-
Elution: The eluent is passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[9]
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Expert Tip: Before running a large-scale column, always optimize the solvent system using TLC to ensure good separation between your product and the impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically an off-white or white solid. While a specific melting point for this exact compound is not readily available in the searched literature, related compounds like 2-Fluoro-4-hydroxybenzoic acid have a melting point in the range of 199-202 °C.[11] Significant deviation from a sharp melting point can indicate the presence of impurities.
Q2: How should I store purified this compound? A2: It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. Storing under an inert atmosphere (like nitrogen or argon) can also help prevent degradation over time.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification? A3: Yes, preparative HPLC is a viable, albeit more expensive, option for achieving very high purity. Reversed-phase columns (like C18) are commonly used for purifying benzoic acid derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[12]
Q4: What are the key safety precautions when working with the solvents and reagents for purification? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and/or toxic. Strong acids and bases are corrosive and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [m.chemicalbook.com]
- 12. Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up this important chemical intermediate. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
Overview of the Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned through a multi-step process, as illustrated below. This pathway leverages common industrial reactions and readily available starting materials.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of each key reaction step.
Step 1: Grignard Reagent Formation
Question: My Grignard reaction is difficult to initiate at a larger scale. What can I do?
Answer: Initiation of Grignard reactions can be challenging on a larger scale due to the increased surface area-to-volume ratio and potential for impurities. Here are several troubleshooting steps:
-
Magnesium Activation: The quality and activation of the magnesium turnings are critical. On a larger scale, ensure the magnesium is fresh and has a shiny surface. You can activate the magnesium by stirring it vigorously under a nitrogen atmosphere to break the oxide layer. Small amounts of iodine or 1,2-dibromoethane can also be used as activators.[1]
-
Solvent and Reagent Purity: Ensure that your solvent (e.g., THF) and 3-bromo-4-fluorotoluene are strictly anhydrous. Water will quench the Grignard reagent as it forms.[2]
-
Localized Heating: A small portion of the reactor can be gently heated to initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it. Careful temperature monitoring is crucial to prevent a runaway reaction.[3]
-
Concentrated Grignard Addition: Add a small amount of a previously prepared Grignard solution to initiate the new batch.
Question: I am observing significant formation of a biphenyl impurity (Wurtz coupling product). How can I minimize this?
Answer: Wurtz coupling is a common side reaction in Grignard synthesis. To minimize it:
-
Slow Addition of Alkyl Halide: Add the 3-bromo-4-fluorotoluene slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction.
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of Wurtz coupling.
-
Good Agitation: Ensure efficient stirring to quickly disperse the alkyl halide as it is added, preventing localized high concentrations.
Step 2: Carboxylation
Question: The yield of my carboxylation reaction is low, and I am recovering unreacted Grignard reagent. What is the problem?
Answer: Low carboxylation yields are often due to inefficient exposure of the Grignard reagent to carbon dioxide or premature quenching.
-
CO2 Delivery: On a larger scale, bubbling CO2 gas through the solution may not be efficient. Consider adding the Grignard solution to a slurry of dry ice in an appropriate solvent. This provides a large surface area of solid CO2 for reaction.
-
Temperature Management: The carboxylation reaction is exothermic. Maintain a low temperature (e.g., -78 °C) during the addition to prevent side reactions, such as the formation of ketones and tertiary alcohols.[4][5][6]
-
Quenching: Quench the reaction with aqueous acid only after the addition of CO2 is complete and the reaction has been allowed to proceed for a sufficient time.
Step 3 & 4: Esterification and Hydroxylation
Question: The esterification of my benzoic acid derivative is slow and incomplete. How can I drive it to completion?
Answer: Esterification is an equilibrium-controlled reaction. To drive it to completion:
-
Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Excess Alcohol: Use a significant excess of methanol as the reactant and solvent.
-
Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid, is used.
Question: My hydroxylation step is giving a mixture of isomers. How can I improve the regioselectivity?
Answer: The directing effects of the fluorine and methyl groups will influence the position of hydroxylation. To improve selectivity:
-
Choice of Hydroxylating Agent: The choice of the hydroxylating agent is critical. A directed ortho-metalation approach followed by reaction with an electrophilic oxygen source (e.g., a peroxide) can provide better regiocontrol.
-
Protecting Groups: Consider the use of protecting groups if direct hydroxylation is not selective.
Step 5: Hydrolysis
Question: During the final hydrolysis step, I am seeing some decomposition of the product. What are the likely causes?
Answer: The product contains a phenol, which can be sensitive to oxidation, especially under harsh conditions.
-
Mild Reaction Conditions: Use a mild base for hydrolysis, such as lithium hydroxide, and maintain a moderate temperature.[7]
-
Inert Atmosphere: Perform the hydrolysis and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl group.
-
Workup: After acidification, promptly extract the product into an organic solvent to minimize its time in the aqueous acidic environment.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: The primary safety concerns are:
-
Grignard Reaction Exotherm: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and slow addition of the alkyl halide.[3]
-
Flammable Solvents: The use of ethers like THF presents a fire hazard. Use appropriate grounding and bonding to prevent static discharge, and work in a well-ventilated area.
-
Handling of Reagents: Handle all chemicals with appropriate personal protective equipment (PPE).
Q2: How can I monitor the progress of these reactions at a larger scale?
A2: For large-scale reactions, in-process controls are essential:
-
TLC and GC/LC: Thin-layer chromatography (TLC) is a quick and easy way to monitor reaction progress. For more quantitative analysis, gas chromatography (GC) or liquid chromatography (LC) can be used to determine the consumption of starting materials and the formation of products.
-
In-situ IR Spectroscopy: For Grignard reactions, in-situ infrared spectroscopy can be used to monitor the concentration of the alkyl halide and determine the point of initiation and completion.[2]
Q3: What is the best method for purifying the final product on a large scale?
A3: The purification strategy will depend on the impurity profile:
-
Recrystallization: If the main impurities have different solubility profiles, recrystallization is an effective and scalable purification method.[8]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into an aqueous base, washing the basic solution with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome to scale up. It should be considered as a final polishing step if very high purity is required.
Q4: Are there any specific challenges related to the fluorinated nature of this compound?
A4: The fluorine atom can influence the reactivity of the molecule. For instance, it can make the aromatic ring more electron-deficient, affecting the rates of electrophilic aromatic substitution reactions. The handling of some fluorinating agents can also require special precautions due to their toxicity and corrosiveness.[9][10][11]
Experimental Protocols
Protocol 1: Large-Scale Grignard Reagent Formation
-
Setup: Equip a large, dry, three-necked round-bottom flask with a mechanical stirrer, a condenser with a nitrogen inlet, and an addition funnel.
-
Magnesium Activation: Charge the flask with magnesium turnings (1.2 equivalents) and stir vigorously under a stream of nitrogen for 30 minutes.
-
Initiation: Add a small portion of a solution of 3-bromo-4-fluorotoluene (1 equivalent) in anhydrous THF via the addition funnel. If the reaction does not initiate (as evidenced by a gentle reflux), add a small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining 3-bromo-4-fluorotoluene solution dropwise at a rate that maintains a gentle reflux. Use external cooling to control the temperature.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete consumption of the magnesium.
Protocol 2: Large-Scale Carboxylation
-
Setup: In a separate reactor, prepare a slurry of crushed dry ice in anhydrous THF.
-
Addition: Cool the Grignard solution to 0 °C and slowly add it to the dry ice slurry via a cannula with vigorous stirring. Maintain the temperature below -60 °C during the addition.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Quenching: Slowly pour the reaction mixture into a cold aqueous solution of 1M HCl with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid.
Data Presentation
| Reaction Step | Key Parameters | Typical Yield | Common Impurities |
| Grignard Formation | Temperature, Addition Rate | >90% | Biphenyl derivatives (Wurtz coupling) |
| Carboxylation | CO2 source, Temperature | 70-85% | Unreacted starting material, Ketones |
| Esterification | Catalyst, Water removal | >95% | Unreacted carboxylic acid |
| Hydroxylation | Hydroxylating agent, Temperature | 60-75% | Isomeric products |
| Hydrolysis | Base, Temperature | >90% | Oxidation byproducts |
Logical Relationships Diagram
Caption: A general workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00482E [pubs.rsc.org]
- 5. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Welcome to the technical support resource for 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound. Our goal is to equip you with the foundational knowledge and practical protocols needed to ensure successful and repeatable experimental outcomes.
Frequently Asked Questions (FAQ)
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic components.
-
Hydrophobic Character: The core structure is a benzene ring, which is inherently non-polar and repels water. The presence of a methyl group (-CH₃) further increases this hydrophobicity.
-
Hydrophilic Character: The molecule possesses two key acidic functional groups: a carboxylic acid (-COOH) and a hydroxyl group (-OH, phenolic). These groups can donate protons (H⁺) and become ionized (negatively charged). The fluorine atom (-F) also adds polarity.
In its solid, un-dissolved state (at neutral or acidic pH), the hydrophobic nature of the aromatic ring dominates, leading to very poor solubility in water. The key to overcoming this is to ionize the acidic functional groups, which dramatically increases the molecule's polarity and affinity for aqueous solvents.
Q2: Why is pH the most critical factor for dissolving this compound in aqueous solutions?
Answer: The pH of the solution directly controls the ionization state of the carboxylic acid and phenolic hydroxyl groups. Each group has a specific dissociation constant (pKa), which is the pH at which 50% of the molecules are ionized.
-
Carboxylic Acid Group: Benzoic acids typically have a pKa in the range of 3.5 to 4.5. Above this pH, the -COOH group loses its proton to become a negatively charged carboxylate (-COO⁻).
-
Phenolic Hydroxyl Group: Phenols are less acidic, with a pKa typically around 9 to 10. Above this pH, the -OH group loses its proton to become a negatively charged phenolate (-O⁻).
By raising the pH of the solvent well above the pKa of the carboxylic acid (e.g., to pH > 7), you convert the neutral, sparingly soluble molecule into a much more soluble carboxylate salt. Raising the pH further (e.g., to pH > 10.5) creates a doubly charged dianion, which is even more soluble. This pH-dependent charge state is the primary mechanism used to achieve aqueous solubility.
Refining the reaction conditions for 2-Fluoro-5-hydroxy-4-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to refine your reaction conditions and ensure a successful outcome.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a fluorine atom, and a methyl group—offers a versatile scaffold for the development of novel compounds. The presence of the fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.[1] This guide provides a comprehensive resource for a reliable synthetic route and troubleshooting potential issues that may arise during the process.
Proposed Synthetic Workflow
The following multi-step synthesis is a proposed route based on established organic chemistry principles and analogous reactions.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in the synthesis.
Question 1: My hydroxyl protection step is incomplete, leading to a mixture of starting material and protected phenol. How can I improve the reaction efficiency?
Answer:
Incomplete protection of the hydroxyl group on 2-fluoro-4-methylphenol is a common issue. Here are several factors to consider for optimization:
-
Reagent Quality: Ensure your protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) and base (e.g., N,N-diisopropylethylamine, DIPEA) are fresh and of high purity. Moisture can quench the reagents.
-
Reaction Conditions:
-
Temperature: While many protection reactions proceed at room temperature, gentle heating (40-50°C) might be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Stoichiometry: A slight excess of the protecting group reagent and base (1.1 to 1.5 equivalents) can often improve conversion.
-
-
Solvent: Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically suitable. Ensure the solvent is anhydrous, as water will react with the electrophile.
Question 2: The yield of my ortho-lithiation/carboxylation step is consistently low. What are the likely causes and how can I address them?
Answer:
Low yields in this critical step often point to issues with the lithiation or the subsequent carboxylation. Here are key areas to troubleshoot:
-
Anhydrous Conditions: The organolithium reagent (e.g., n-butyllithium, n-BuLi) is extremely sensitive to moisture and protic sources. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78°C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[2] Allowing the temperature to rise prematurely can significantly reduce the yield.
-
Addition Rate: Add the n-BuLi dropwise to the solution of the protected phenol. A slow addition rate helps to control the exotherm and maintain the low temperature.
-
Carboxylation:
-
CO2 Source: Use a source of dry CO2 gas or freshly crushed dry ice. Atmospheric CO2 is often insufficient. When using dry ice, ensure it is free of condensed water.
-
Quenching: The lithiated intermediate should be transferred (via cannula) to a vigorously stirred slurry of dry ice in an appropriate solvent, or dry CO2 gas should be bubbled through the solution.[2]
-
Question 3: I am observing a significant amount of a byproduct in my final product after deprotection. What could it be and how can I minimize its formation?
Answer:
The formation of byproducts during deprotection is often related to the reaction conditions. A likely byproduct could be a decarboxylated version of your final product, especially if harsh acidic and high-temperature conditions are used.
-
Deprotection Conditions:
-
Acid Choice: Use a milder acid for deprotection if possible. For a MOM group, a solution of HCl in a protic solvent like methanol or ethanol at room temperature or with gentle heating is often sufficient.
-
Temperature and Time: Monitor the reaction closely by thin-layer chromatography (TLC) to avoid prolonged reaction times or excessive heating, which can promote decarboxylation.
-
-
Work-up Procedure: Ensure the work-up procedure effectively removes any unreacted reagents or byproducts. An aqueous work-up followed by extraction is standard.
Question 4: My final product, this compound, is difficult to purify. What are some effective purification strategies?
Answer:
The polarity of the final product, with its hydroxyl and carboxylic acid groups, can present purification challenges.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[1] Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether) is a good starting point.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the polarity of the product, a polar mobile phase will be required. A gradient elution from a less polar to a more polar solvent system can provide good separation.
-
Acid-Base Extraction: You can utilize the acidic nature of the carboxylic acid and the phenolic hydroxyl group. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution) to selectively deprotonate and extract the carboxylic acid into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: Several reagents used in this synthesis are hazardous.
-
n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Methoxymethyl chloride (MOM-Cl): A potential carcinogen and lachrymator. Handle it in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before use.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: Can I use a different protecting group for the hydroxyl function?
A2: Yes, other protecting groups can be used. The choice of protecting group will depend on its stability to the planned reaction conditions (ortho-lithiation) and the ease of its removal. Some alternatives include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally stable to organolithium reagents but are removed under different conditions (e.g., with fluoride ions).
-
Benzyl ether (Bn): Stable to a wide range of conditions but typically requires hydrogenolysis for removal, which might not be compatible with other functional groups.
The MOM group is often a good choice due to its stability and relatively mild deprotection conditions.
Q3: What is the mechanism of the ortho-lithiation step?
A3: The ortho-lithiation is a directed ortho-metalation (DoM) reaction. The methoxy group of the MOM-protected phenol acts as a directed metalating group (DMG). The oxygen atoms of the DMG coordinate to the lithium atom of n-BuLi, delivering it to the adjacent ortho position. The n-BuLi then deprotonates this position, forming the thermodynamically stable ortho-lithiated species.
Caption: Simplified representation of the directed ortho-lithiation mechanism.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Choose a solvent system that gives good separation between the starting material, intermediates, and the product. Visualizing the spots under a UV lamp or by staining (e.g., with potassium permanganate) will indicate the consumption of the starting material and the formation of the product.
Experimental Protocols
Step 1: Protection of 2-Fluoro-4-methylphenol
-
To a solution of 2-fluoro-4-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.
Step 2: ortho-Lithiation and Carboxylation
-
Dissolve the protected phenol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Transfer the lithiated intermediate solution to the dry ice slurry via a cannula.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude protected product in a mixture of methanol and 3M hydrochloric acid.[3]
-
Stir the reaction at room temperature or gently heat to 40-50°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Protection | MOM-Cl, DIPEA | DCM | 0°C to RT | >90% |
| Lithiation/Carboxylation | n-BuLi, Dry CO2 | THF | -78°C | 60-80% |
| Deprotection | HCl | Methanol | RT to 50°C | >85% |
References
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a sample. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. We will delve into the predicted chemical shifts and coupling constants, providing a rationale grounded in established principles of NMR spectroscopy. This guide will also compare these predictions with data from structurally similar compounds and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Structural Landscape: Predicting the NMR Spectrum
The structure of this compound presents a unique set of spectroscopic challenges and insights. The interplay of the electron-withdrawing fluorine and carboxylic acid groups with the electron-donating hydroxyl and methyl groups on the benzene ring leads to a distinct electronic environment for each proton and carbon atom. This, in turn, dictates their characteristic chemical shifts and coupling patterns in the NMR spectrum.
¹H NMR Spectrum: A Detailed Analysis
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The presence of the fluorine atom will introduce additional complexity through H-F coupling.
-
Aromatic Protons (H-3 and H-6): We expect two signals in the aromatic region of the spectrum. The proton at position 3 (H-3) will be a doublet due to coupling with the adjacent fluorine atom (³J-hf). The proton at position 6 (H-6) will appear as a singlet, as it has no adjacent protons. The chemical shifts of these protons are influenced by the neighboring substituents. The electron-withdrawing fluorine and carboxylic acid groups will deshield these protons, shifting their signals downfield.
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet. Its chemical shift will be in the typical range for an aromatic methyl group.
-
Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.0 - 7.5 | Doublet (d) | ³J-hf ≈ 8-10 |
| H-6 | 7.5 - 8.0 | Singlet (s) | - |
| -CH₃ | 2.2 - 2.5 | Singlet (s) | - |
| -OH | 5.0 - 6.0 (broad) | Singlet (s) | - |
| -COOH | 10.0 - 13.0 (broad) | Singlet (s) | - |
¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The presence of the fluorine atom will cause splitting of the signals for the carbons in its vicinity due to C-F coupling.
-
Aromatic Carbons: The benzene ring will show six distinct signals due to the lack of symmetry. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹J-cf) and will appear as a doublet. The other aromatic carbons will also show smaller two-, three-, or four-bond couplings to fluorine.
-
Methyl Carbon (-CH₃): This carbon will appear as a singlet in the aliphatic region of the spectrum.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be significantly deshielded and appear as a singlet at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |
| C-1 | 125 - 130 | Doublet (d) | ³J-cf ≈ 5-10 |
| C-2 | 155 - 160 | Doublet (d) | ¹J-cf ≈ 240-260 |
| C-3 | 115 - 120 | Doublet (d) | ²J-cf ≈ 20-25 |
| C-4 | 135 - 140 | Singlet (s) or small doublet | ⁴J-cf ≈ 1-3 |
| C-5 | 150 - 155 | Singlet (s) | - |
| C-6 | 110 - 115 | Doublet (d) | ⁴J-cf ≈ 1-3 |
| -CH₃ | 15 - 20 | Singlet (s) | - |
| -COOH | 165 - 170 | Doublet (d) | ³J-cf ≈ 2-5 |
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our spectral predictions, we can compare them with the experimental data of similar molecules. For instance, the ¹H NMR spectrum of 4-fluorobenzoic acid shows a characteristic downfield shift for the protons ortho to the fluorine and carboxylic acid groups.[1][2] Similarly, the ¹³C NMR of fluorinated benzoic acids consistently shows a large ¹J-cf coupling constant for the carbon directly bonded to the fluorine atom.[3] The presence of the hydroxyl and methyl groups in our target molecule will introduce additional shifts, which can be rationalized based on their known electronic effects.
Experimental Protocol for NMR Spectrum Acquisition
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a this compound sample.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton signal is often well-resolved.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][7] Gentle warming or vortexing can aid in dissolution.
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Caption: Steps for NMR data acquisition and processing.
Conclusion
The NMR spectral analysis of this compound provides a wealth of structural information. By carefully predicting and interpreting the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confidently confirm the identity and purity of this compound. The provided experimental protocol outlines the best practices for obtaining high-resolution NMR data, ensuring the integrity and reliability of the analytical results. This comprehensive approach, combining theoretical prediction with rigorous experimental methodology, is indispensable in the fields of chemical research and drug development.
References
- 1. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Comparative Guide to the Mass Spectrometry of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrometric analysis of 2-Fluoro-5-hydroxy-4-methylbenzoic acid is anticipated to yield distinct fragmentation patterns depending on the ionization technique employed. Electrospray ionization (ESI), a soft ionization method, is expected to primarily generate the pseudomolecular ion, while the more energetic electron ionization (EI) will induce characteristic fragmentation, providing valuable structural insights.[1][2]
Electrospray Ionization (ESI-MS)
In ESI-MS, particularly in negative ion mode, this compound (molecular weight: 170.14 g/mol ) is expected to readily deprotonate at the carboxylic acid group, yielding a prominent [M-H]⁻ ion at m/z 169. This is a common characteristic of carboxylic acids in ESI.[1] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 171 may be observed, although typically with lower intensity for acidic molecules. Due to the gentle nature of ESI, minimal fragmentation is anticipated, making it an excellent technique for confirming the molecular weight of the analyte.[2]
Electron Ionization (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint, offering detailed structural information. The predicted fragmentation pathway for this compound under EI conditions is outlined below.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
The molecular ion [M]⁺• is expected at m/z 170. Key fragmentation pathways likely include:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to an ion at m/z 153.
-
Loss of the carboxyl group (•COOH): This would result in a significant fragment at m/z 125.
-
Subsequent fragmentation: The fragment at m/z 125 could further lose carbon monoxide (CO) to yield an ion at m/z 97.
Comparative Analysis with Benzoic Acid
To contextualize the predicted fragmentation of this compound, a comparison with the well-documented mass spectrum of benzoic acid is instructive.
| Fragment Ion | Benzoic Acid (m/z)[4][5] | Predicted this compound (m/z) | Putative Structure/Loss |
| Molecular Ion [M]⁺• | 122 | 170 | Intact Molecule |
| [M - OH]⁺ | 105 (Base Peak) | 153 | Loss of hydroxyl radical |
| [M - COOH]⁺ | 77 | 125 | Loss of carboxyl group |
| [C₆H₅]⁺ | 77 | - | Phenyl cation |
| [M - H₂O]⁺• | 104 | 152 | Loss of water |
The substituents on the aromatic ring of this compound (fluorine, hydroxyl, and methyl groups) will influence the stability of the fragment ions and may lead to additional fragmentation pathways not observed for benzoic acid. The presence of the electron-withdrawing fluorine atom and electron-donating hydroxyl and methyl groups can create a complex interplay affecting charge localization and bond cleavage. The "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, is a critical consideration for substituted benzoic acids and can lead to unique fragmentation patterns.[6][7]
Experimental Protocols
For researchers aiming to acquire mass spectrometry data for this compound or similar analytes, the following experimental workflows provide a robust starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of polar and thermally labile compounds like substituted benzoic acids.[8][9]
LC-MS Experimental Workflow
Caption: A typical workflow for LC-MS analysis.
Detailed LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for separating polar aromatic compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The gradient can be optimized to achieve good separation from any impurities.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
-
Ionization Source: ESI in both positive and negative ion modes should be used to maximize the chances of observing the desired ions.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for obtaining accurate mass measurements, which can aid in confirming the elemental composition of the parent and fragment ions.[8][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often necessary to increase the volatility of carboxylic acids.
GC-MS Experimental Workflow
Caption: A general workflow for GC-MS analysis including derivatization.
Detailed GC-MS Parameters:
-
Derivatization: Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to convert the acidic proton of the carboxylic acid and the phenolic proton into trimethylsilyl (TMS) ethers/esters, increasing volatility.
-
Column: A standard non-polar column, such as a DB-5ms or equivalent, is generally suitable.
-
Inlet Temperature: Typically set around 250-280 °C.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature of around 280-300 °C is a good starting point.
-
Ionization: Standard EI at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.[3]
Conclusion
While a definitive experimental mass spectrum for this compound is not publicly cataloged, a scientifically rigorous prediction of its mass spectrometric behavior can be made. By understanding the fundamental principles of ionization and fragmentation, and by drawing comparisons with structurally related molecules, researchers can confidently approach the analysis of this and similar compounds. The experimental protocols provided herein offer a solid foundation for obtaining high-quality mass spectrometry data, which is indispensable for the unambiguous identification and characterization of novel chemical entities in the drug development pipeline.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid and Structurally Related Compounds
Introduction
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. 2-Fluoro-5-hydroxy-4-methylbenzoic acid is a structurally intriguing molecule that combines the features of salicylic acid and other phenolic compounds with the unique properties of fluorine. While direct biological data on this compound is not extensively available in the current literature, a comparative analysis with its structural analogues can provide valuable insights into its potential therapeutic activities.
This guide provides a comprehensive comparison of the predicted biological activity of this compound with that of well-characterized, structurally similar compounds: Salicylic Acid (2-hydroxybenzoic acid) , 4-Hydroxybenzoic Acid , and 5-Fluorosalicylic Acid . By examining the known anti-inflammatory, antioxidant, and antimicrobial properties of these analogues, we can extrapolate and build a hypothesis for the potential bioactivity profile of this compound, thereby guiding future research and drug discovery efforts.
Structural Comparison and Rationale for Compound Selection
The selection of comparative compounds is based on the core structural motifs present in this compound.
-
This compound: The target molecule features a benzoic acid backbone with a hydroxyl group, a fluorine atom, and a methyl group. The ortho-fluoro and para-methyl substitutions are key determinants of its electronic and steric properties.
-
Salicylic Acid (2-hydroxybenzoic acid): As a positional isomer of the hydroxyl group, salicylic acid provides a baseline for understanding the biological activities associated with the 2-hydroxybenzoic acid scaffold, particularly its well-documented anti-inflammatory effects.[1][2]
-
4-Hydroxybenzoic Acid: This isomer allows for an exploration of how the position of the hydroxyl group influences biological activity, with known antioxidant and antimicrobial properties.[3][4][5][6]
-
5-Fluorosalicylic Acid: The inclusion of this compound helps to dissect the specific contribution of the fluorine atom to the biological activity of a salicylic acid core, offering insights into how halogenation can modulate efficacy.
Below is a visual representation of the chemical structures of the compounds discussed in this guide.
References
- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-氟水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Comparative Approach
Introduction: Beyond the Molecular Formula
In the realm of drug discovery and chemical research, the molecular formula C₈H₇FO₃ is but a starting point. The precise arrangement of these atoms into the structure of 2-Fluoro-5-hydroxy-4-methylbenzoic acid dictates its chemical reactivity, biological activity, and ultimately, its therapeutic potential. The introduction of a fluorine atom, for instance, can significantly alter a molecule's metabolic stability and binding affinity.[1][2] Therefore, unambiguous structural validation is not merely a formality but a cornerstone of scientific rigor.
This guide provides a comparative analysis of the primary analytical techniques for the complete structural elucidation of this compound. We will delve into the "why" behind the "how," offering insights honed from practical experience to empower researchers in their quest for definitive structural confirmation. This is not a rigid protocol, but a dynamic framework for critical thinking and robust analytical science.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy stands as the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed architectural blueprint.
Expertise in Action: Predicting the Spectrum
The substitution pattern on the benzene ring—a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid—creates a unique electronic environment for each nucleus.
-
¹H NMR: We anticipate distinct signals for the two aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the fluorine and carboxylic acid groups.[4][5][6] The coupling between the aromatic protons and between the protons and the fluorine atom will provide crucial information about their relative positions.
-
¹³C NMR: The spectrum will reveal eight distinct carbon signals. The chemical shifts of the aromatic carbons are particularly informative, with the carbon directly bonded to the fluorine exhibiting a characteristic large C-F coupling constant.[7]
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
A Self-Validating Protocol for NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO ensures the solubility of the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the number of different types of protons and their chemical environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
-
2D NMR Acquisition: For unambiguous assignment, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Analysis: Process the spectra and assign all signals, cross-referencing the 1D and 2D data to build a complete picture of the molecular structure.
Predicted NMR Data Summary
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Aromatic-H | ~7.5 | d | J(H,F) = ~8 | H-3 |
| Aromatic-H | ~7.0 | d | J(H,H) = ~2 | H-6 |
| Methyl-H | ~2.2 | s | - | -CH₃ |
| Hydroxyl-H | ~9.5 | s (broad) | - | -OH |
| Carboxylic Acid-H | ~13.0 | s (broad) | - | -COOH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carboxylic Acid | ~170 | C=O |
| Aromatic | ~160 (d, J(C,F) = ~245 Hz) | C-2 |
| Aromatic | ~155 | C-5 |
| Aromatic | ~130 | C-1 |
| Aromatic | ~125 | C-4 |
| Aromatic | ~120 (d, J(C,F) = ~20 Hz) | C-3 |
| Aromatic | ~115 (d, J(C,F) = ~5 Hz) | C-6 |
| Methyl | ~20 | -CH₃ |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers pieces of the structural puzzle that corroborate the NMR data. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Expertise in Action: Predicting Fragmentation
Upon ionization, this compound is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ should be readily observable. Key fragmentation pathways would likely involve the loss of the hydroxyl group, water, and the carboxylic acid group.
A Self-Validating Protocol for MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like electrospray ionization (ESI) to minimize in-source fragmentation and clearly observe the molecular ion. Electron ionization (EI) can also be used to induce more extensive fragmentation for structural analysis.[8]
-
Mass Analysis: Perform analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Compare the accurate mass of the molecular ion with the calculated mass for C₈H₇FO₃. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Predicted HRMS Data Summary
| Ion | Formula | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | C₈H₈FO₃⁺ | 171.0457 | 171.0455 ± 0.0005 |
| [M-H]⁻ | C₈H₆FO₃⁻ | 169.0301 | 169.0303 ± 0.0005 |
| [M-H₂O-H]⁻ | C₈H₄FO₂⁻ | 151.0195 | 151.0197 ± 0.0005 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal technique for validation.
Expertise in Action: Characteristic Absorptions
The IR spectrum of this compound will be dominated by absorptions from the hydroxyl and carbonyl groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[9][10]
-
O-H Stretch (Phenolic): A sharper, less broad band around 3500-3200 cm⁻¹ is anticipated for the phenolic hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1680 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[11]
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region will confirm the presence of the carbon-fluorine bond.
A Self-Validating Protocol for IR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a quicker analysis of the solid sample.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-2500 | Strong, very broad | O-H stretch (Carboxylic acid) |
| ~3400 | Medium, broad | O-H stretch (Phenol) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| ~1700 | Strong, sharp | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1220 | Strong | C-F stretch |
| ~1300 | Strong | C-O stretch |
X-ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[12][13] It is the ultimate arbiter in cases of structural ambiguity.
Expertise in Action: Complementing Solution-State Data
While NMR provides the structure in solution, X-ray crystallography reveals the conformation and packing in the solid state. For this compound, it would definitively confirm the substitution pattern on the aromatic ring and reveal intermolecular hydrogen bonding networks involving the carboxylic acid and hydroxyl groups.
A Self-Validating Protocol for X-ray Crystallography
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using established crystallographic metrics.
Expected Data from X-ray Crystallography
-
Unambiguous atomic connectivity and stereochemistry.
-
Precise bond lengths and angles.
-
Torsional angles and molecular conformation.
-
Details of intermolecular interactions (e.g., hydrogen bonding, π-stacking).
-
Crystal packing arrangement.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Detailed atomic connectivity in solution. | Provides the most comprehensive structural information in solution; non-destructive. | Requires soluble sample; can be complex to interpret for large molecules. | Determining the complete covalent structure. |
| Mass Spectrometry | Molecular weight and elemental composition; fragmentation patterns. | High sensitivity; provides exact molecular formula (HRMS). | Does not provide stereochemical or isomeric information on its own. | Confirming molecular formula and substructures. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited structural information; not suitable for complex mixtures. | Rapidly confirming the presence of key functional groups. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous; provides detailed geometric information. | Requires a suitable single crystal, which can be difficult to obtain; structure may not be representative of the solution state. | Definitive proof of structure and stereochemistry. |
Conclusion: The Power of Orthogonal Methods
The structural validation of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR spectroscopy provides the foundational architectural details, mass spectrometry confirms the elemental composition, and IR spectroscopy offers a quick verification of functional groups. X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of structure. By employing these orthogonal methods, researchers can have the highest degree of confidence in their molecular structure, a critical prerequisite for advancing any chemical or pharmaceutical research program.
References
- 1. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500) [hmdb.ca]
A Senior Application Scientist's Comparative Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid and Other Halogenated Benzoic Acids
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Halogenation in Benzoic Acid Scaffolds
In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids represent a pivotal class of building blocks. The introduction of halogens onto the aromatic ring profoundly influences the molecule's physicochemical and pharmacological properties. This guide offers an in-depth comparison of 2-Fluoro-5-hydroxy-4-methylbenzoic acid against other halogenated benzoic acids, providing a framework for rational selection in research and development endeavors. We will delve into the nuanced effects of halogenation on acidity, reactivity in key synthetic transformations, and the implications for biological activity, supported by experimental data and detailed protocols.
The strategic placement of a fluorine atom, as seen in this compound, can enhance metabolic stability, modulate pKa, and introduce the potential for unique intermolecular interactions, such as halogen bonding.[1] This guide will elucidate these aspects, offering a comparative perspective against its chloro, bromo, and iodo-substituted counterparts.
Physicochemical Properties: A Comparative Analysis
The identity and position of the halogen substituent dramatically alter the electronic environment of the benzoic acid ring, which in turn affects its acidity (pKa), lipophilicity (logP), and reactivity.
Acidity (pKa): The Interplay of Inductive and Resonance Effects
The acidity of a substituted benzoic acid is a critical parameter, influencing its ionization state at physiological pH and its reactivity as a nucleophile or an electrophile. The pKa is governed by a delicate balance between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the halogen substituent.
The -I effect, which increases with the electronegativity of the halogen (F > Cl > Br > I), tends to stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa). Conversely, the +R effect, which arises from the donation of the halogen's lone pair electrons into the aromatic π-system, destabilizes the anion and decreases acidity. The extent of this resonance effect is dependent on the orbital overlap between the halogen and the carbon of the benzene ring, being most significant for fluorine (2p-2p overlap) and decreasing down the group.
The position of the substituent is also crucial. For instance, the "ortho effect" describes the observation that most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent. This is attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid.[2]
Table 1: A Comparative Overview of pKa Values for Selected Halogenated and Substituted Benzoic Acids
| Compound | pKa | Reference(s) |
| Benzoic Acid | 4.20 | [1] |
| 2-Fluorobenzoic Acid | 3.27 | [1] |
| 4-Fluorobenzoic Acid | 4.14 | [3] |
| 2-Chlorobenzoic Acid | 2.94 | [1] |
| 4-Chlorobenzoic Acid | 4.03 | [3] |
| 2-Bromobenzoic Acid | 2.85 | N/A |
| 4-Bromobenzoic Acid | 4.00 | N/A |
| 2-Iodobenzoic Acid | 2.86 | N/A |
| 4-Iodobenzoic Acid | 4.00 | N/A |
| o-Hydroxybenzoic Acid | 2.97 | [4] |
| p-Hydroxybenzoic Acid | 4.48 | [4] |
Note: pKa values can vary slightly depending on the experimental conditions.
Based on the data in Table 1, we can infer that this compound will have a pKa lower than 4.20, likely in the range of 3.0-3.5, making it a moderately strong acid.
Reactivity in Key Synthetic Transformations
The utility of halogenated benzoic acids as synthetic intermediates is largely defined by their reactivity in reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The Role of the Halogen in Carboxylic Acid Activation
Amide bond formation is a cornerstone of drug discovery. The reactivity of the carboxylic acid in these coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, increase the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by an amine.
However, the ortho-fluorine in this compound can also present steric hindrance, potentially slowing down the reaction rate compared to its meta- or para-substituted isomers. The choice of coupling reagent is therefore critical for achieving high yields, especially with sterically hindered amines.
Experimental Protocols
Protocol 1: Amide Coupling of this compound using HATU
This protocol describes a reliable method for the synthesis of amides from this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Diagram 1: Workflow for HATU-mediated Amide Synthesis
References
A Comparative Guide to the Infrared Spectroscopy of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid
This guide provides an in-depth analysis of the expected infrared (IR) spectrum of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages a comparative approach. By dissecting the vibrational modes of structurally related compounds, we can build a reliable theoretical framework for identifying and interpreting the key spectral features of the title molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and quality control.
Introduction to IR Spectroscopy of Substituted Benzoic Acids
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present.
For aromatic carboxylic acids like this compound, the IR spectrum is rich with information. The key absorptions arise from the carboxylic acid group (-COOH), the hydroxyl group (-OH), the carbon-fluorine bond (C-F), and the aromatic ring itself. The positions of these absorption bands are sensitive to the electronic effects of the various substituents on the benzene ring.
Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which has a profound effect on the IR spectrum. This dimerization leads to a very broad O-H stretching band for the carboxylic acid and a shift in the carbonyl (C=O) stretching frequency.
Predicted IR Spectrum and Peak Assignments
The following table summarizes the predicted key IR absorption bands for this compound. These predictions are based on the known spectral data of benzoic acid, fluorinated benzoic acids, hydroxybenzoic acids, and methylated benzoic acids.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity & Characteristics | Rationale and Comparative Insights |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of hydrogen-bonded carboxylic acid dimers. This broad absorption is a hallmark feature and can sometimes obscure other peaks in this region.[1][2] |
| Phenolic Hydroxyl (-OH) | O-H Stretch | ~3600 - 3200 | Medium to Strong, Broad | The phenolic O-H stretch will likely be a broad band due to hydrogen bonding, potentially overlapping with the carboxylic acid O-H. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | Typical for C-H stretching vibrations in aromatic rings.[1] |
| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 | Medium to Weak, Sharp | Asymmetric and symmetric stretching vibrations of the methyl group. |
| Carbonyl (C=O) | C=O Stretch | 1710 - 1680 | Strong, Sharp | The position is influenced by conjugation with the aromatic ring, which lowers the frequency compared to saturated carboxylic acids.[1][2] The electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine will have competing effects on the exact position. |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Strong, Multiple Bands | These bands are characteristic of the benzene ring and their exact positions and intensities are sensitive to the substitution pattern. |
| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 | Strong | This band is associated with the C-O single bond of the carboxylic acid.[1][2] |
| Carbon-Fluorine (C-F) | C-F Stretch | 1250 - 1020 | Strong | The C-F stretch is typically a strong and distinct absorption in the fingerprint region. Its exact position can vary based on the electronic environment. |
| Carboxylic Acid (-COOH) | O-H Bend (Out-of-Plane) | ~920 | Medium, Broad | This broad absorption is another characteristic feature of carboxylic acid dimers.[2] |
| Aromatic Ring | C-H Bend (Out-of-Plane) | 900 - 675 | Medium to Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. |
Comparative Analysis with Structurally Related Molecules
To understand the rationale behind the predicted spectrum, it is essential to compare it with the known spectra of simpler, related molecules. The following sections highlight the expected influence of each substituent.
The Benzoic Acid Backbone
Benzoic acid serves as the fundamental structural unit. Its IR spectrum is dominated by the features of the carboxylic acid group and the aromatic ring. Key absorptions include the very broad O-H stretch from 3300-2500 cm⁻¹, a strong C=O stretch around 1700-1680 cm⁻¹, and characteristic aromatic C=C stretching bands.[1][3]
The Influence of the Fluorine Substituent
The introduction of a fluorine atom at the 2-position is expected to have a significant electronic effect. Fluorine is highly electronegative and will influence the vibrational frequencies of nearby bonds. The most direct evidence of its presence will be a strong C-F stretching absorption, typically found in the 1250-1020 cm⁻¹ region. Studies on fluorinated benzoic acids have shown that fluorine substitution can affect other vibrational frequencies as well.[4]
The Impact of the Hydroxyl Group
The phenolic hydroxyl group at the 5-position will introduce its own characteristic O-H stretching band, which is expected to be broad due to hydrogen bonding. This may overlap with the broad carboxylic acid O-H absorption. The hydroxyl group is also an electron-donating group, which can influence the electronic structure of the aromatic ring and slightly shift the positions of the C=C and C=O stretching bands.
The Role of the Methyl Group
The methyl group at the 4-position will primarily introduce C-H stretching vibrations in the 2980-2850 cm⁻¹ region. As an electron-donating group, it will also contribute to the overall electronic environment of the ring, subtly affecting the positions of other absorption bands.
Experimental Protocol for IR Spectroscopy
To acquire an experimental IR spectrum of this compound, the following protocol is recommended:
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (Solid Phase):
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Analysis
Molecular Structure
Caption: Molecular structure of this compound.
Comparative Analysis Workflow
Caption: Logical workflow for predicting the IR spectrum.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a combination of characteristic absorption bands arising from its carboxylic acid, hydroxyl, fluoro, and methyl substituents on a benzoic acid framework. The most prominent features are expected to be the very broad O-H stretch of the carboxylic acid dimer, a strong carbonyl absorption, and a strong C-F stretching band. This comparative guide provides a solid foundation for interpreting an experimental spectrum of this molecule and highlights the power of using structurally related compounds to predict and understand spectroscopic data.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. quora.com [quora.com]
- 4. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Benzoic Acid Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine into molecular frameworks is a well-established strategy to enhance pharmacological properties. The substitution of hydrogen with fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Among the fluorinated building blocks, the isomers of fluorobenzoic acid—2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid—serve as fundamental scaffolds in the synthesis of a diverse array of therapeutic agents.[1]
This guide provides an in-depth comparative analysis of these three key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their physicochemical properties, spectroscopic signatures, and the biological activities of their derivatives, this document aims to elucidate the subtle yet significant differences imparted by the positional isomerism of the fluorine atom, thereby facilitating a more rational approach to drug design and development.
Physicochemical Properties: A Tale of Three Isomers
The position of the fluorine atom on the benzoic acid ring dramatically influences its electronic environment and, consequently, its physical and chemical characteristics. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Acidity (pKa)
The acidity of the carboxylic acid group is a key parameter affecting a compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and interaction with biological targets. The pKa values of the fluorobenzoic acid isomers reveal a clear trend governed by a combination of inductive and resonance effects.
A lower pKa value signifies a stronger acid. Experimental data consistently demonstrates that 2-fluorobenzoic acid is the most acidic of the three isomers, a phenomenon attributed to the "ortho effect."[2] This effect is a combination of the strong electron-withdrawing inductive effect (-I) of the nearby fluorine atom and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which stabilizes the carboxylate anion.[2][3] In the meta position, the inductive effect still operates, making 3-fluorobenzoic acid more acidic than benzoic acid. However, in the para position, the electron-donating resonance effect (+M) of fluorine partially counteracts the inductive effect, resulting in 4-fluorobenzoic acid being the weakest acid among the three isomers, though still slightly more acidic than benzoic acid itself.[2]
| Isomer | Structure | pKa |
| 2-Fluorobenzoic Acid | 3.27 | |
| 3-Fluorobenzoic Acid | 3.86 | |
| 4-Fluorobenzoic Acid | 4.14 | |
| Benzoic Acid (Reference) | 4.20 |
Table 1: Comparison of pKa values for fluorobenzoic acid isomers and benzoic acid.
Caption: Logical relationship between isomer structure and acidity.
Lipophilicity (logP) and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). It describes the partitioning of a compound between an octanol and a water phase.
While specific experimental logP values for all three isomers can vary slightly depending on the determination method, the introduction of a fluorine atom generally increases lipophilicity compared to benzoic acid. The differences between the isomers are subtle but can be significant in drug design.
| Isomer | Melting Point (°C) | Solubility in Water |
| 2-Fluorobenzoic Acid | 122-125 | Soluble |
| 3-Fluorobenzoic Acid | 123-126 | Very soluble |
| 4-Fluorobenzoic Acid | 182-186 | Sparingly soluble in cold water, soluble in hot water |
Table 2: Melting points and aqueous solubility of fluorobenzoic acid isomers.
The higher melting point and lower cold water solubility of the 4-fluoro isomer can be attributed to its more symmetrical structure, which may allow for more efficient crystal packing.
Comparative Biological and Pharmacological Profiles of Derivatives
Direct comparative studies on the biological activities of the parent 2-, 3-, and 4-fluorobenzoic acids are limited in publicly available literature. However, the distinct electronic and steric properties of these isomers are exploited in their derivatives to achieve specific pharmacological effects. The position of the fluorine atom dictates the overall shape, and electronic distribution of the molecule, thereby influencing its interaction with biological targets.
Antimicrobial and Antifungal Activity
Derivatives of fluorobenzoic acids have been investigated for their antimicrobial and antifungal properties. For instance, amides of 2-fluorobenzoic acid have shown potential as antimicrobial and antifungal agents.[4] The antimicrobial mechanism of these derivatives is thought to involve the inhibition of essential bacterial enzymes, such as the cell division protein FtsZ.[4]
Enzyme Inhibition and Anticancer Activity
Fluorobenzoic acid isomers are common starting materials for the synthesis of enzyme inhibitors. The morpholide derivative of 3-fluorobenzoic acid has been investigated as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[1]
In the realm of cancer research, new cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety have demonstrated anticancer activity against human lung adenocarcinoma cells.[6] The study found that these derivatives could induce cell cycle arrest and apoptosis, with the efficacy correlating with the structure of the aliphatic chain attached to the fluorobenzoic acid.[6]
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique "fingerprints" for each isomer, allowing for their unambiguous identification and characterization.
1H and 13C NMR Spectroscopy
The chemical shifts and coupling constants in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between the fluorobenzoic acid isomers.
-
1H NMR: The aromatic region of the 1H NMR spectrum for each isomer displays a distinct splitting pattern due to the coupling of protons with each other and with the fluorine atom.
-
13C NMR: The position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the benzene ring. The carbon directly bonded to the fluorine (C-F) exhibits a characteristic large one-bond carbon-fluorine coupling constant (1JCF). The chemical shifts of the other ring carbons are also affected by the fluorine's inductive and resonance effects.
A detailed analysis of the NMR spectra is crucial for confirming the identity and purity of a specific isomer during synthesis and quality control.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of the fluorobenzoic acid isomers will all show characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching. The key differences will lie in the C-F stretching and the out-of-plane C-H bending vibrations in the fingerprint region, which are sensitive to the substitution pattern on the benzene ring.
Experimental Protocols
To ensure the reliability and reproducibility of research involving fluorobenzoic acid isomers, standardized experimental protocols are essential.
Protocol for Determination of logP (Shake-Flask Method)
The shake-flask method is a classic and widely accepted technique for the experimental determination of the partition coefficient (logP).[7][8]
Objective: To determine the logP value of a fluorobenzoic acid isomer.
Materials:
-
Fluorobenzoic acid isomer
-
n-Octanol (reagent grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Stock Solution Preparation: Prepare a stock solution of the fluorobenzoic acid isomer in the pre-saturated n-octanol.
-
Partitioning: a. Add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated PBS to a separatory funnel. b. Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases. c. Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: a. Carefully separate the two phases. b. Determine the concentration of the fluorobenzoic acid isomer in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculation: a. Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. b. The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid Derivatives
This guide provides an in-depth technical comparison of the crystallographic characteristics of 2-Fluoro-5-hydroxy-4-methylbenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of synthetic strategies, crystallization methodologies, and a comparative analysis of crystal structures to elucidate the impact of substituent effects on molecular packing and hydrogen bonding networks.
Introduction: The Significance of Fluorinated Hydroxybenzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms, hydroxyl, and methyl groups onto the benzene ring can profoundly influence the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. Consequently, these derivatives are pivotal in the design of novel therapeutic agents and functional materials.
X-ray crystallography provides the definitive determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is indispensable for understanding structure-property relationships, guiding rational drug design, and controlling solid-state properties. This guide will explore the synthesis, crystallization, and structural analysis of this compound and its analogues, offering a comparative framework for researchers in the field.
Synthesis of this compound and Its Analogues
While a definitive, published crystal structure for this compound is not currently available in open-access crystallographic databases, its synthesis can be approached through established organic chemistry methodologies. A plausible synthetic route, adapted from protocols for similar compounds, is presented below. For comparison, synthetic methods for closely related, structurally characterized derivatives are also outlined.
Proposed Synthesis of this compound
A likely synthetic pathway to this compound would involve the hydrolysis of a suitable ester precursor. This method is analogous to the synthesis of 2-fluoro-5-hydroxybenzoic acid[1]. The key challenge lies in the synthesis of the methylated precursor.
Synthesis of 2-Fluoro-5-hydroxybenzoic Acid[1]
A common route to 2-fluoro-5-hydroxybenzoic acid involves the hydrolysis of its methyl ester.
Protocol:
-
Methyl 2-fluoro-5-hydroxybenzoate is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature.
-
Upon reaction completion, THF is removed under reduced pressure.
-
The aqueous residue is acidified with hydrochloric acid to precipitate the product.
-
The crude product is extracted with ethyl acetate, washed, dried, and concentrated to yield 2-fluoro-5-hydroxybenzoic acid.
Synthesis of 2-Fluoro-4-methylbenzoic Acid[2]
A synthetic method for 2-fluoro-4-methylbenzoic acid involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated toluene.
Protocol:
-
4-Bromo-3-fluorotoluene is dissolved in anhydrous tetrahydrofuran and cooled to -78°C under an inert atmosphere.
-
n-Butyllithium is added slowly to perform a lithium-halogen exchange.
-
The resulting organolithium species is quenched by pouring it over solid carbon dioxide.
-
The reaction is warmed to room temperature, and water is added.
-
After an extractive workup and acidification, 2-fluoro-4-methylbenzoic acid is isolated.
Crystallization Strategies for Benzoic Acid Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.
General Considerations
For substituted benzoic acids, solvents such as ethanol, ethyl acetate, and acetone, or mixtures with water or hexane, are often effective. The goal is to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Common Crystallization Techniques
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Experimental Protocol: Crystallization of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid[3]
A successful crystallization of a closely related derivative was achieved by dissolving the crude product in hot ethyl acetate and allowing the solution to cool, yielding pure, single crystals.
Comparative Analysis of Crystal Structures
The following section compares the crystal structures of several derivatives of this compound. This comparative approach allows for inferences about the likely structural features of the target molecule and highlights the influence of various substituents on the supramolecular architecture.
| Compound | 2-Fluoro-4-(methoxycarbonyl)benzoic acid [2][3] | 4-Methylsalicylic acid (2-Hydroxy-4-methylbenzoic acid) | 3-Fluoro-4-methylbenzoic acid |
| Formula | C₉H₇FO₄ | C₈H₈O₃ | C₈H₇FO₂ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| Key Supramolecular Motif | Centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. | Centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. | Centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. |
| Other Interactions | C-H···F and C-H···O interactions. | Intramolecular O-H···O hydrogen bond between the hydroxyl and carboxylic acid groups. | Weak C-H···O interactions. |
| Key Dihedral Angle | The carboxylic acid group is twisted out of the plane of the benzene ring. | The molecule is nearly planar. | The carboxylic acid group is slightly twisted from the benzene ring plane. |
The Dominance of the Carboxylic Acid Dimer
A recurring and dominant feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties. This robust supramolecular synthon is observed in all the comparative examples and is highly anticipated to be present in the crystal structure of this compound.
The Influence of the Ortho-Fluoro Substituent
The presence of a fluorine atom ortho to the carboxylic acid group can induce a twist in the carboxyl group relative to the benzene ring, as seen in 2-fluoro-4-(methoxycarbonyl)benzoic acid[2][3]. This is attributed to steric hindrance and electrostatic repulsion between the fluorine and the carboxylic acid oxygen atoms. A similar conformation would be expected for this compound.
The Role of the Hydroxyl Group
A hydroxyl group, particularly when ortho to the carboxylic acid as in salicylic acid derivatives, can form a strong intramolecular O-H···O hydrogen bond with the carbonyl oxygen of the carboxylic acid. This is a key feature in the crystal structure of 4-methylsalicylic acid. For this compound, the hydroxyl group is meta to the carboxylic acid, which would likely lead to intermolecular hydrogen bonding with neighboring molecules, potentially forming chains or sheets.
The Impact of the Methyl Group
The methyl group is generally considered to be a sterically bulky and non-polar substituent. Its primary influence on the crystal packing is through steric effects and weak C-H···O or C-H···π interactions. In 4-methylsalicylic acid and 3-fluoro-4-methylbenzoic acid, the methyl group influences the overall molecular arrangement and contributes to the stability of the crystal lattice through these weaker interactions.
Experimental Workflows and Data Analysis
The determination of a crystal structure from a single crystal involves a well-defined workflow, from crystal mounting and data collection to structure solution and refinement.
X-ray Data Collection and Processing
Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
A full sphere of diffraction data is collected by rotating the crystal.
-
The collected data is processed to integrate the intensities of the reflections and apply corrections for experimental factors.
Structure Solution and Refinement
Protocol:
-
The processed data is used to solve the phase problem and obtain an initial model of the crystal structure, typically using direct methods or Patterson methods.
-
The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using various crystallographic checks.
Visualization of Workflows and Molecular Interactions
Caption: A generalized experimental workflow for the X-ray crystallographic analysis of small organic molecules.
Caption: Common hydrogen bonding motifs observed in the crystal structures of substituted benzoic acids.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides valuable insights into its likely solid-state conformation and intermolecular interactions. The robust carboxylic acid dimer is almost certain to be the primary supramolecular synthon. The interplay of the ortho-fluoro group, which is expected to induce a non-planar conformation of the carboxylic acid, and the meta-hydroxyl group, which will likely participate in intermolecular hydrogen bonding, will dictate the overall crystal packing.
The detailed synthetic and crystallographic protocols presented in this guide for related compounds offer a solid foundation for researchers aiming to obtain and analyze single crystals of this compound and its derivatives. Future work should focus on the successful crystallization of the title compound to provide definitive experimental data to validate the predictions made in this guide and to further enrich our understanding of the structural chemistry of this important class of molecules.
References
The Fluorine Factor: A Comparative Guide to the Properties of 5-hydroxy-4-methylbenzoic Acid Analogues
Executive Summary
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 5-hydroxy-4-methylbenzoic acid and its hypothetical fluorinated analogues. While direct experimental data for this specific compound is sparse, we will apply established principles of physical organic chemistry and data from analogous structures to predict the profound effects of fluorine substitution. We will explore how this single-atom substitution can significantly alter acidity (pKa), lipophilicity (logP), and, most critically, metabolic stability. This analysis is supported by detailed, field-proven experimental protocols for researchers seeking to validate these principles in their own work.
Introduction: The Rationale for Fluorination
5-hydroxy-4-methylbenzoic acid presents a simple yet interesting scaffold, featuring a carboxylic acid, a phenol, and a methyl-substituted aromatic ring. Each of these functional groups can influence how the molecule interacts with biological systems. In drug development, chemists often seek to fine-tune a molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a target.
Fluorine, being the most electronegative element, is uniquely suited for this task. Its small size allows it to replace hydrogen without a significant steric penalty, yet its powerful electronic effects can dramatically alter a molecule's behavior.[1] Key advantages sought through fluorination include:
-
Modulation of Acidity/Basicity: Altering the ionization state of a molecule at physiological pH, which affects solubility and cell membrane permeability.[1]
-
Increased Lipophilicity: Enhancing passage through biological membranes, although this effect can be complex and context-dependent.[2]
-
Blocking Metabolic Oxidation: Replacing a hydrogen atom at a site prone to metabolic attack with a fluorine atom can significantly increase a drug's half-life. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[3][4]
This guide will compare the parent molecule, 5-hydroxy-4-methylbenzoic acid, with its 2-fluoro analogue to illustrate these transformative effects.
Impact on Physicochemical Properties
The position of the fluorine substituent on the aromatic ring is critical. Placing it ortho to the carboxylic acid group (at the 2-position) is predicted to have the most significant impact on its properties due to proximity.
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its carboxylate anion conjugate base. Any factor that stabilizes this negative charge will increase acidity, resulting in a lower pKa value.
-
Parent Molecule: 5-hydroxy-4-methylbenzoic acid has both an electron-donating methyl group and a weakly activating hydroxyl group. These groups tend to slightly destabilize the carboxylate anion, making it a weaker acid than benzoic acid itself (pKa ~4.2). We can estimate its pKa to be in the range of 4.4 - 4.6.
-
2-Fluoro Analogue: Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds.[5][6] This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge. This stabilization drives the dissociation equilibrium forward, making the 2-fluoro analogue a significantly stronger acid.
Table 1: Predicted Impact of Fluorination on Acidity (pKa)
| Compound | Key Substituent Effects | Predicted pKa | Predicted Change |
| 5-hydroxy-4-methylbenzoic acid | -CH₃ (Donating), -OH (Donating) | ~4.5 | Baseline |
| 2-fluoro-5-hydroxy-4-methylbenzoic acid | -F (Strongly Withdrawing by Induction) | ~3.0 - 3.5 | Increased Acidity |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Fluorine's inductive effect stabilizes the anion, increasing acidity."
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is crucial for predicting a drug's ability to cross cell membranes. The effect of fluorine on logP is not as straightforward as its effect on acidity.
-
Parent Molecule: The hydroxyl group increases polarity while the methyl group adds lipophilicity. Based on analogues like 4-hydroxybenzoic acid (logP ≈ 1.58), we can estimate the parent molecule's logP to be around 1.8 - 2.0.[7]
-
2-Fluoro Analogue: A single fluorine atom on an aromatic ring typically increases the logP by a small amount (Hansch-Leo parameter π ≈ +0.14).[2] This is because fluorine is more hydrophobic than hydrogen. Therefore, the 2-fluoro analogue is expected to be slightly more lipophilic than the parent compound.
Table 2: Predicted Impact of Fluorination on Lipophilicity (logP)
| Compound | Key Substituent Effects | Predicted logP | Predicted Change |
| 5-hydroxy-4-methylbenzoic acid | -OH (Polar), -CH₃ (Lipophilic) | ~1.9 | Baseline |
| This compound | -F (Slightly Lipophilic) | ~2.0 - 2.2 | Slight Increase in Lipophilicity |
Impact on Pharmacokinetic Properties: Metabolic Stability
Perhaps the most compelling reason to use fluorine in drug design is to enhance metabolic stability. The primary site of drug metabolism is the liver, where CYP450 enzymes catalyze oxidative reactions, often targeting C-H bonds.[8]
-
Parent Molecule: 5-hydroxy-4-methylbenzoic acid has several potential "soft spots" for oxidative metabolism. The most likely site is the benzylic C-H bonds of the methyl group. Oxidation here would convert the methyl group to a hydroxymethyl group, which could be further oxidized to a carboxylic acid, leading to rapid clearance of the compound. The aromatic ring itself is also susceptible to hydroxylation.
-
2-Fluoro Analogue: While placing a fluorine at the 2-position does not directly block the metabolism of the methyl group at the 4-position, it serves as a powerful illustration of the "metabolic blocking" strategy. If the primary site of metabolism were an aromatic C-H bond, replacing that hydrogen with fluorine would effectively prevent oxidation at that position. The C-F bond is the strongest single bond in organic chemistry and is highly resistant to enzymatic cleavage.[3] This forces the metabolic enzymes to find an alternative, often slower, metabolic route, thereby increasing the compound's biological half-life and exposure.
Table 3: Conceptual Impact of Fluorination on Metabolic Stability
| Compound | Metabolically Labile Site | Effect of Fluorination | Predicted Metabolic Half-Life |
| 5-hydroxy-4-methylbenzoic acid | Benzylic C-H bonds of the methyl group; Aromatic C-H bonds | N/A | Short |
| Fluorinated Analogue (at a "soft spot") | N/A (Site is blocked) | Prevents CYP450-mediated oxidation at the site of fluorination.[1][4] | Significantly Longer |
Experimental Protocols
To experimentally validate the predicted changes, the following standard protocols are recommended.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant.[9]
Methodology:
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[10][11]
-
Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.
-
Prepare a 1 mM solution of the test compound (e.g., 5-hydroxy-4-methylbenzoic acid) in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
-
Titration:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.
-
To maintain constant ionic strength, add a salt like 0.15 M KCl.[10][11]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[11]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Perform the titration in triplicate to ensure reproducibility.[10]
-
Protocol: logP/logD Determination by Shake-Flask Method
This is the gold standard method for measuring lipophilicity by partitioning a compound between n-octanol and water.[12]
Methodology:
-
Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the n-octanol by shaking it with the pH 7.4 buffer and allowing the layers to separate. Use this n-octanol for the experiment.
-
Pre-saturate the pH 7.4 buffer by shaking it with n-octanol. Use this buffer for the experiment.[13][14]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.[15]
-
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).
-
Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.[13]
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the logD at pH 7.4 using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Buffer]).
-
For non-ionizable compounds, logD is equivalent to logP.
-
Protocol: In Vitro Metabolic Stability Assay
This assay uses liver microsomes, which contain high concentrations of CYP450 enzymes, to assess a compound's susceptibility to metabolism.[16][17]
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Prepare a working stock (e.g., 3 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[16]
-
Prepare a solution of the NADPH regenerating system (cofactor required for CYP450 activity).[8]
-
Prepare a 1 µM solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Pre-incubate the test compound solution and the microsomal solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quenching" solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[16][18]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
dot graph TD { graph [splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for the in vitro microsomal stability assay."
Conclusion
The introduction of a fluorine substituent into the 5-hydroxy-4-methylbenzoic acid scaffold is predicted to have a significant and multifaceted impact on its core properties. By applying fundamental principles of medicinal chemistry, we can confidently predict that fluorination, particularly at the 2-position, will increase acidity and slightly enhance lipophilicity. More importantly, the strategic placement of fluorine can serve as a powerful tool to block sites of metabolic oxidation, a critical step in improving the pharmacokinetic profile of a potential drug candidate. The provided protocols offer a robust framework for researchers to empirically test these predictions and leverage the unique properties of fluorine in the rational design of novel molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. mttlab.eu [mttlab.eu]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Mastering the Safe Handling of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and chemical synthesis, the precise and safe handling of novel compounds is paramount. 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a key building block in various synthetic pathways, requires a methodical approach to laboratory safety. This guide provides an in-depth operational plan, moving beyond mere compliance to instill a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough risk assessment is critical. Based on data from analogous compounds, this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
These classifications necessitate a stringent set of controls to mitigate exposure risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing and Transferring Powder | Nitrile gloves, lab coat, tightly fitting safety goggles with side-shields, and a respirator. | Protects against skin and eye contact with the powder and prevents inhalation of airborne particles. |
| Preparing Solutions | Nitrile gloves, lab coat, and safety goggles. | Protects against splashes of the chemical solution. |
| Conducting Reactions | Nitrile gloves, lab coat, and safety goggles. | Standard protection for handling chemical reactions. |
| Cleaning and Disposal | Nitrile gloves, lab coat, and safety goggles. | Protects against contact with residual chemical and contaminated materials. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[4][5] When work is complete, remove gloves using a technique that avoids touching the outer surface with bare hands and dispose of them in accordance with institutional protocols.[4]
Engineering Controls: Creating a Safe Workspace
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[7]
Standard Operating Procedure (SOP) for Safe Handling
A systematic workflow is essential for minimizing risk. The following step-by-step procedure should be adopted:
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent bench paper.[7]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat. Avoid pouring directly from the bottle.[7]
-
Close the container tightly when not in use.[7]
-
If preparing a solution, slowly add the powder to the solvent, stirring gently to avoid splashing.
Post-Handling:
-
Decontaminate the work area using an appropriate cleaning agent.
-
Properly dispose of all waste materials, including contaminated bench paper and gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[4][8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response:
-
Evacuate non-essential personnel from the area.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[4]
-
Clean the spill area with a suitable decontaminating agent.
-
Ventilate the area.[9]
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[9][10]
-
Ensure the storage area is clearly labeled.
Disposal:
-
Dispose of unused chemicals and contaminated waste in accordance with local, state, and federal regulations.[1][2]
-
Do not pour chemical waste down the drain.[4]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visual Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Conclusion
By integrating these safety protocols into your daily laboratory practice, you can significantly mitigate the risks associated with handling this compound. A steadfast commitment to safety not only protects individual researchers but also fosters a robust and responsible scientific environment.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
